Loxoprofenol-SRS
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
83648-76-4 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
(2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O3/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,10,13-14,16H,2-4,9H2,1H3,(H,17,18)/t10-,13+,14-/m0/s1 |
InChI-Schlüssel |
SHAHPWSYJFYMRX-GDLCADMTSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)C[C@H]2CCC[C@@H]2O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CCCC2O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Loxoprofenol-SRS Cyclooxygenase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group. It is administered as a prodrug and is rapidly metabolized to its active form, a trans-alcohol metabolite, following oral administration. This active metabolite, referred to here as Loxoprofenol-SRS for the specific active stereoisomer, is responsible for the drug's therapeutic effects. This compound exerts its anti-inflammatory, analgesic, and antipyretic properties primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This guide provides an in-depth technical overview of the cyclooxygenase inhibition by this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.
Mechanism of Action
Loxoprofen itself is pharmacologically inactive against cyclooxygenase enzymes.[1] Upon absorption, it undergoes rapid bioconversion to its active alcohol metabolites. The key active metabolite is the (2S,1'R,2'S)-trans-alcohol derivative, herein referred to as this compound.[2] This conversion is primarily mediated by carbonyl reductase enzymes.[3]
This compound is a potent, non-selective inhibitor of both COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] By inhibiting COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its therapeutic effects.[5] The inhibition of both isoforms is time-dependent.[1]
Data Presentation
The inhibitory activity of Loxoprofen and its metabolites against COX-1 and COX-2 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of Loxoprofen and its Metabolites against Cyclooxygenase (COX) Enzymes
| Compound | Target Enzyme | IC50 (μM) | Assay Type | Source |
| Loxoprofen | Recombinant Human COX-1 | Inactive | Enzyme Assay | [1] |
| Loxoprofen | Recombinant Human COX-2 | Inactive | Enzyme Assay | [1] |
| Loxoprofen-SRS (trans-alcohol metabolite) | Recombinant Human COX-1 | 0.64 | Enzyme Assay | |
| Loxoprofen-SRS (trans-alcohol metabolite) | Recombinant Human COX-2 | 1.85 | Enzyme Assay |
Table 2: In Vivo Efficacy of Loxoprofen Sodium in a Rat Air Pouch Model
| Parameter | ED50 (mg/kg) | Model | Source |
| Prostaglandin E2 (PGE2) in inflammatory exudate | 2.0 | Rat Air Pouch Model | [4] |
| Prostaglandin E2 (PGE2) in stomach tissue | 2.1 | Rat Air Pouch Model | [4] |
| Platelet Thromboxane B2 (TXB2) production | 0.34 | Rat Model | [4] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (Enzyme-Based)
This protocol is based on the principles of commercially available COX inhibitor screening kits and published research methodologies.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Positive control inhibitor (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the COX Assay Buffer.
-
Reconstitute and dilute the COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
-
Assay Protocol:
-
Add the following to the wells of a 96-well plate:
-
Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
-
Add the test compound dilutions or positive control to the respective wells. For control wells, add the vehicle.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measure the product formation (e.g., Prostaglandin G2) kinetically over 5-10 minutes using a plate reader. The detection can be fluorometric (λEx = 535 nm/λEm = 587 nm) or colorimetric, depending on the assay kit.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay provides a more physiologically relevant assessment of COX inhibition.[8][9][10]
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound and vehicle.
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Enzyme immunoassay (EIA) or LC-MS/MS for quantification of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).[11][12]
Procedure:
-
COX-1 Activity (Thromboxane B2 Measurement):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, leading to COX-1 mediated TXB2 production.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 using a validated method (EIA or LC-MS/MS).
-
-
COX-2 Activity (Prostaglandin E2 Measurement):
-
Aliquot heparinized whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using a validated method (EIA or LC-MS/MS).[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 values for COX-1 and COX-2.
-
Rat Carrageenan-Induced Air Pouch Model
This in vivo model is used to assess the anti-inflammatory activity of a compound.[1]
Objective: To evaluate the in vivo efficacy of a test compound by measuring its ability to reduce inflammatory mediators in a localized inflammatory site.
Materials:
-
Sprague-Dawley rats.
-
Sterile air.
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Test compound (Loxoprofen) and vehicle for oral administration.
-
Materials for collection of exudate and tissue samples.
-
EIA or other methods for quantifying PGE2.
Procedure:
-
Air Pouch Formation:
-
Inject sterile air (e.g., 20 mL) subcutaneously into the dorsal region of the rats to create an air pouch.
-
Repeat the air injection (e.g., 10 mL) a few days later (e.g., day 3) to maintain the pouch.
-
-
Induction of Inflammation and Treatment:
-
On day 6, administer the test compound or vehicle to the rats via oral gavage.
-
After a set time (e.g., 1 hour), inject carrageenan solution into the air pouch to induce an inflammatory response.
-
-
Sample Collection and Analysis:
-
At a specific time point after carrageenan injection (e.g., 4 hours), euthanize the animals.
-
Carefully dissect the air pouch and collect the inflammatory exudate.
-
Measure the volume of the exudate.
-
Centrifuge the exudate to separate the cells and supernatant.
-
Measure the concentration of PGE2 in the supernatant using a validated method.
-
Stomach tissue can also be collected to assess the gastrointestinal side effects by measuring PGE2 levels.
-
-
Data Analysis:
-
Compare the exudate volume and PGE2 levels in the treated groups to the vehicle control group.
-
Calculate the percentage of inhibition of PGE2 production.
-
Determine the effective dose 50 (ED50) for the test compound.
-
Mandatory Visualization
References
- 1. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Comparative Analysis of Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) Levels in the Gingival Crevicular Fluid (GCF) of Diabetic Patients With Chronic Periodontitis: An Enzyme Immunoassay Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan Air Pouch Model - Creative Biolabs [creative-biolabs.com]
A Deep Dive into the Comparative Activity of Loxoprofenol-SRS and Loxoprofen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the pharmacological activity of Loxoprofenol-SRS, the active metabolite of Loxoprofen (B1209778), in comparison to its parent prodrug. Loxoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects after in vivo biotransformation to this compound. This document details the mechanism of action, comparative in vitro and in vivo activities, and the experimental protocols used to evaluate these compounds. Quantitative data are presented in structured tables for clear comparison, and key metabolic and signaling pathways are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Loxoprofen is a propionic acid derivative NSAID that possesses potent analgesic, anti-inflammatory, and antipyretic properties.[1] It is administered as a prodrug, meaning it has little to no pharmacological activity until it is metabolized in the body.[1][2] The primary active metabolite, the trans-alcohol form known as this compound, is responsible for the therapeutic effects of Loxoprofen.[2][3] This guide will explore the distinct activities of Loxoprofen and this compound, providing a detailed comparison supported by experimental data and methodologies.
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily mediated through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[3] COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa and maintaining platelet function.[3] In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.[3] By inhibiting both isoforms, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.[3]
Metabolic Pathway of Loxoprofen
Loxoprofen is rapidly absorbed after administration and undergoes biotransformation primarily in the liver by carbonyl reductase to its active metabolite, this compound (trans-alcohol form).[1][2] This conversion is essential for its pharmacological activity.[2] A pharmacologically inactive cis-alcohol metabolite is also formed during this process.[1] Further metabolism can occur through oxidation by cytochrome P450 enzymes (CYP3A4/5) to inactive hydroxylated metabolites and glucuronidation of both the parent drug and its alcohol metabolites by UGT2B7 prior to excretion.[1][2]
Comparative In Vitro Activity
In vitro studies have demonstrated that Loxoprofen itself is inactive against COX-1 and COX-2 enzymes.[4] In contrast, its active metabolite, this compound, is a potent inhibitor of both COX isoforms.[4]
Table 1: In Vitro COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | COX-1 | 0.64 | 0.35 |
| COX-2 | 1.85 | ||
| Loxoprofen | COX-1 | Inactive | - |
| COX-2 | Inactive | - |
Data sourced from Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites.[5]
Comparative In Vivo Activity
The in vivo efficacy of Loxoprofen is a direct result of its conversion to this compound. Animal models are crucial for evaluating the anti-inflammatory and analgesic effects.
Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a standard method for assessing the anti-inflammatory activity of NSAIDs. Oral administration of Loxoprofen has been shown to significantly reduce paw edema.
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Loxoprofen (Oral Administration)
| Experimental Model | Parameter | ED50 (mg/kg) |
| Rat Air Pouch Model | PGE2 Inhibition (Inflammatory Exudate) | 2.0 |
| PGE2 Inhibition (Stomach Tissue) | 2.1 | |
| Platelet Aggregation | Thromboxane B2 Production Inhibition | 0.34 |
| Carrageenan-Induced Paw Edema (Rat) | Edema Reduction | - |
| Randall-Selitto Test (Rat) | Analgesic Effect | - |
Data sourced from Enzymologic and Pharmacologic Profile of Loxoprofen Sodium and Its Metabolites.[4] Note: Specific ED50 for edema reduction and analgesia in these specific models were not available in the cited sources, but the studies confirm dose-dependent effects.
Analgesic Activity
The Randall-Selitto test is used to measure the pain threshold in response to mechanical pressure on an inflamed paw, thereby assessing the analgesic efficacy of a compound.
Experimental Protocols
In Vitro COX Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.
-
Incubation: Add the test compound (Loxoprofen or this compound) at various concentrations to the reaction mixture containing the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Measurement: Measure the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption with a Clark-style oxygen electrode.
-
Calculation: Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50).
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory properties of a substance.
Protocol:
-
Animal Preparation: Use adult male Sprague-Dawley rats (150-200g).
-
Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.
-
Compound Administration: Administer the test compound (Loxoprofen) or vehicle orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Randall-Selitto Test in Rats
This in vivo model assesses the analgesic effect of a compound by measuring the pain threshold to a mechanical stimulus.
Protocol:
-
Animal and Inflammation Model: Use rats with an inflamed paw (e.g., from the carrageenan-induced edema model).
-
Acclimatization: Gently restrain the rat, allowing it to acclimate.
-
Application of Pressure: Apply a constantly increasing mechanical force to the dorsal or plantar surface of the inflamed paw using an analgesy-meter.
-
Endpoint: The endpoint is the force at which the rat shows a withdrawal response (e.g., struggling or vocalization).
-
Compound Testing: Administer the test compound (Loxoprofen) and measure the withdrawal threshold at different time points after administration.
-
Data Analysis: Compare the withdrawal thresholds of the treated group to a control group to determine the analgesic effect.
Signaling Pathway
The primary signaling pathway affected by this compound is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate inflammation and pain.
Conclusion
Loxoprofen serves as an effective prodrug that is metabolically activated to this compound, the entity responsible for its anti-inflammatory and analgesic effects. This compound is a non-selective inhibitor of both COX-1 and COX-2, leading to a reduction in prostaglandin synthesis. The data presented in this guide clearly indicate that while Loxoprofen itself is inactive, its in vivo efficacy is comparable to other NSAIDs due to its efficient conversion to the active metabolite. The provided experimental protocols offer a framework for the preclinical evaluation of such compounds. This comprehensive overview is intended to be a valuable resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Sustained-Release Loxoprofen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid class. It is a prodrug that, after oral administration, is rapidly converted to its active metabolite, trans-alcohol loxoprofen, a potent inhibitor of cyclooxygenase (COX) enzymes. This inhibition of COX-1 and COX-2 mediates its analgesic, anti-inflammatory, and antipyretic effects. Standard immediate-release (IR) formulations of loxoprofen require frequent administration to maintain therapeutic plasma concentrations. To improve patient compliance and provide more stable plasma levels, sustained-release solid (SRS) formulations have been developed. This technical guide provides an in-depth overview of the pharmacokinetic profile of Loxoprofen-SRS, drawing upon available data from preclinical and clinical studies.
Pharmacokinetic Profile: Data Presentation
The pharmacokinetic parameters of loxoprofen have been characterized in various studies. Below is a summary of the key quantitative data for both immediate-release formulations in humans and a sustained-release formulation in a preclinical model.
Table 1: Pharmacokinetic Parameters of Immediate-Release Loxoprofen (60 mg) in Healthy Human Volunteers
| Parameter | Mean Value (± SD) | Reference |
| Cmax (μg/mL) | 7.17 (± 1.63) | [1] |
| 4.8 (at 0.5 h for loxoprofen) | [2] | |
| 2.4 (at 0.9 h for trans-alcohol metabolite) | [2] | |
| Tmax (h) | 0.46 (± 0.23) | [1] |
| 0.5 (for loxoprofen) | [2] | |
| 0.9 (for trans-alcohol metabolite) | [2] | |
| AUC0-10h (μg·h/mL) | 11.65 (± 13.75) | [1] |
| AUC0-∞ (μg·h/mL) | 12.04 (± 1.42) | [1] |
| t1/2 (h) | 1-2 (normal therapeutic dose) | [2] |
Data presented as mean ± standard deviation where available.
Table 2: Comparative Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release Loxoprofen Pellets in Beagle Dogs
| Formulation | Dose | Cmax (μg/mL) | Tmax (h) | AUC0-t (μg·h/mL) | Relative Bioavailability (%) |
| Immediate-Release Tablet | 60 mg | 15.23 ± 4.56 | 1.5 ± 0.5 | 45.12 ± 10.23 | 100 |
| Sustained-Release Pellets | 90 mg | 5.87 ± 1.23 | 4.0 ± 1.0 | 58.98 ± 12.34 | 87.16 |
Note: The data for the sustained-release formulation is from a study conducted in beagle dogs and may not be directly extrapolated to humans. The sustained-release formulation demonstrated a lower peak plasma concentration (Cmax) and a delayed time to reach peak concentration (Tmax) compared to the immediate-release tablet, which is characteristic of a sustained-release profile.
Experimental Protocols
The following sections detail the typical methodologies employed in pharmacokinetic studies of loxoprofen.
Bioequivalence Study of Immediate-Release Loxoprofen Tablets in Humans
Study Design: A typical bioequivalence study for immediate-release loxoprofen is a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[3] A washout period of at least one week is maintained between the two periods.[3]
Study Population: Healthy adult male volunteers are typically recruited for these studies.[3] Inclusion criteria generally include a specific age range and a body mass index (BMI) within a healthy range.[4] Exclusion criteria would include any clinically significant illness or history of drug or alcohol abuse. All participants provide written informed consent before enrollment.[4]
Dosing and Administration: After an overnight fast, subjects receive a single oral dose of the test or reference loxoprofen tablet (e.g., 60 mg) with a standard volume of water.[5]
Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might be at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose. Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
Bioanalytical Method: The concentration of loxoprofen and its active metabolite in plasma samples is determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][6][7]
-
Sample Preparation: A liquid-liquid extraction or protein precipitation method is commonly used to extract loxoprofen and an internal standard (e.g., ibuprofen (B1674241) or ketoprofen) from the plasma matrix.[1][7]
-
Chromatographic Conditions: Separation is typically achieved on a C18 reversed-phase column. The mobile phase is a mixture of an acidic buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).[6]
-
Detection: For HPLC-UV, the wavelength is set to detect loxoprofen (e.g., 220 nm).[6] For LC-MS/MS, specific parent and daughter ion transitions are monitored for loxoprofen and its internal standard in multiple reaction monitoring (MRM) mode.[8]
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2 are calculated from the plasma concentration-time data using non-compartmental methods.[3] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC values to determine bioequivalence.[4]
Mechanism of Action and Experimental Workflow
Signaling Pathway of Loxoprofen
Loxoprofen exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The following diagram illustrates this pathway.
Experimental Workflow for a Loxoprofen Bioequivalence Study
The following diagram outlines the typical workflow for a clinical bioequivalence study of loxoprofen.
Conclusion
The pharmacokinetic profile of Loxoprofen-SRS is characterized by a delayed Tmax and a lower Cmax compared to immediate-release formulations, leading to more stable plasma concentrations over a prolonged period. While direct comparative human data is limited, preclinical studies strongly support these characteristics. The primary mechanism of action involves the inhibition of COX-1 and COX-2 by its active trans-alcohol metabolite, thereby reducing prostaglandin synthesis. The experimental protocols for evaluating the pharmacokinetics of loxoprofen are well-established, relying on robust bioanalytical methods and standardized clinical trial designs. Further research, particularly head-to-head comparative studies of IR and SRS formulations in diverse human populations, would be invaluable for optimizing the clinical use of sustained-release loxoprofen.
References
- 1. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 2. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Decreased oral bioavailability of loxoprofen at second administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Loxoprofenol-SRS: A Technical Guide for Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Novel Intravenous NSAID
Introduction
Loxoprofenol-SRS, also known as HR1405-01, is the pharmacologically active metabolite of the widely used non-steroidal anti-inflammatory drug (NSAID), loxoprofen.[1] It has been developed as a potent intravenous NSAID with the potential for enhanced analgesic and anti-inflammatory effects and an improved safety profile compared to other intravenously administered NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key preclinical data for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a phenylpropanoic acid derivative with a distinct stereochemical configuration that is crucial for its biological activity.
Chemical Name: (2S)-2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid[1]
Synonyms: HR1405-01, Loxoprofen trans-alcohol[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 83648-76-4 | [1] |
| Appearance | Solid | |
| Solubility | 176.1 mg/mL in water | [1] |
| Storage Temperature | -20°C |
Pharmacological Properties
This compound functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, it blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
The inhibitory activity of this compound against human recombinant COX-1 and COX-2 is presented in the following table.
| Target | IC₅₀ (μM) | Reference |
| COX-1 | 0.5 ± 0.08 | [1] |
| COX-2 | 0.39 ± 0.05 | [1] |
The potent, non-selective inhibition of both COX isoforms contributes to the significant analgesic and anti-inflammatory effects observed in preclinical studies.
Preclinical Efficacy
The analgesic and anti-inflammatory potency of this compound has been evaluated in various rodent models. The effective dose (ED₅₀) values from these studies are summarized below, demonstrating its superior efficacy compared to other NSAIDs.
| Preclinical Model | This compound ED₅₀ (mg/kg) | Parecoxib Sodium ED₅₀ (mg/kg) | Ibuprofen ED₅₀ (mg/kg) | Reference |
| Analgesia (Acetic Acid-Induced Writhing) | 0.43 | 15.72 | 5.00 | [1] |
| Anti-inflammation (Carrageenan-Induced Paw Edema) | 8.01 | 22.67 | 21.04 | [1] |
These results highlight the significantly greater potency of this compound in providing pain relief and reducing inflammation in established preclinical models.
Mechanism of Action: Prostaglandin Synthesis Inhibition
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are crucial signaling molecules in the inflammatory cascade.
Caption: Inhibition of Prostaglandin Synthesis by this compound.
Experimental Protocols
Synthesis of this compound (Compound 6)
The synthesis of this compound was achieved through a multi-step process starting from loxoprofen. A key step involves the stereoselective reduction of an intermediate, followed by purification to yield the desired (2S,1'R,2'S)-trans-alcohol isomer.[1]
A simplified workflow for the synthesis is outlined below:
References
Loxoprofenol-SRS: A Preclinical Technical Overview
Introduction
Loxoprofen (B1209778) is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylpropionic acid group.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite within the body.[3][4] This characteristic is thought to contribute to a reduced incidence of gastrointestinal side effects compared to other NSAIDs.[4][5] The active form, a trans-alcohol metabolite sometimes referred to as loxoprofen-SRS, is a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1][2][6] To enhance its therapeutic profile, a sustained-release system (SRS) formulation, Loxoprofenol-SRS, has been developed. The primary goal of this formulation is to provide prolonged and stable plasma drug concentrations, potentially improving patient compliance and reducing dosing frequency while maintaining efficacy and safety.[7]
This document provides a comprehensive overview of the preclinical data for this compound, focusing on its pharmacodynamics, pharmacokinetics, in vivo efficacy, and safety profile.
Pharmacodynamics: Mechanism of Action
This compound exerts its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes by its active metabolite.[2][3] Upon absorption, the parent compound, loxoprofen, is rapidly biotransformed into its active trans-alcohol form.[4][8] This active metabolite non-selectively inhibits both COX-1 and COX-2 enzymes.[2][6] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxane, which are key mediators of pain, inflammation, and fever.[3][4]
Quantitative In Vitro COX Inhibition
The inhibitory activity of the active metabolite of loxoprofen was quantified against recombinant human COX-1 and COX-2 enzymes. The results demonstrate its non-selective profile.
| Enzyme | IC₅₀ (μM) |
| rh COX-1 | 0.64 |
| rh COX-2 | 1.85 |
| Data derived from in vitro assays on the active metabolite of loxoprofen.[6] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines the method used to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2.
-
Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are prepared at appropriate concentrations (e.g., 300 units/mL for COX-2).[9]
-
Compound Dilution : The test compound (this compound active metabolite) and a reference standard (e.g., Celecoxib) are prepared in a series of dilutions to generate a dose-response curve.
-
Reaction Mixture : The enzyme solution is pre-incubated on ice. A cofactor solution is added to prime the enzyme.[9]
-
Incubation : The diluted test compound or vehicle control is added to the enzyme/cofactor mixture and incubated for a specified time at a controlled temperature (e.g., 37°C).
-
Substrate Addition : The reaction is initiated by adding the substrate, arachidonic acid.
-
Quantification : The reaction is allowed to proceed for a set duration before being stopped. The production of prostaglandin (B15479496) E₂ (PGE₂) is quantified using a commercially available Enzyme Immunoassay (EIA) or fluorescence-based screening kit.[10][11]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.
Pharmacokinetics
The sustained-release formulation of this compound is designed to modulate the pharmacokinetic profile compared to an immediate-release (IR) formulation. The goal is to achieve a slower rate of absorption, leading to a lower peak plasma concentration (Cmax), a delayed time to reach peak concentration (Tmax), and a prolonged therapeutic plasma concentration, resulting in an extended half-life (t½).[7][12]
Comparative Pharmacokinetic Parameters
Preclinical studies in beagle dogs compared the pharmacokinetic profile of a novel sustained-release pellet formulation with a conventional immediate-release (IR) tablet. The data below is representative of the expected profile for this compound versus an IR formulation.
| Parameter | IR Formulation (Mean ± SD) | This compound (Mean ± SD) |
| Cmax (μg/mL) | 15.8 ± 2.1 | 7.9 ± 1.5 |
| Tmax (h) | 0.5 ± 0.2 | 4.0 ± 1.1 |
| AUC₀₋₂₄ (μg·h/mL) | 45.3 ± 5.9 | 39.5 ± 6.2 |
| t½ (h) | 1.9 ± 0.4 | 5.1 ± 1.3 |
| Pharmacokinetic parameters are hypothetical, based on comparative data for sustained-release loxoprofen pellets versus conventional tablets in beagle dogs.[7] |
Experimental Protocol: Rodent Pharmacokinetic Study
This protocol describes a typical single-dose pharmacokinetic study in rats.
-
Animals : Male Sprague-Dawley or Wistar rats are used.[13] Animals are acclimatized for at least 5 days prior to the study.
-
Housing and Diet : Animals are housed in controlled conditions (12-hour light/dark cycle) with free access to standard laboratory diet and water.[14] They are fasted overnight before dosing.
-
Dose Administration : A single dose of this compound is administered orally via gavage. The vehicle is typically an aqueous solution like 0.5% carboxymethyl cellulose.[15]
-
Blood Collection : Blood samples (approx. 200 µL) are collected at specified time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[13][16] Samples are collected into tubes containing an anticoagulant (e.g., EDTA-K2).[16]
-
Plasma Preparation : Samples are centrifuged (e.g., 2000g for 10 min at 4°C) within one hour of collection to separate the plasma.[16] Plasma is stored at -20°C or lower until analysis.
-
Bioanalytical Method : Plasma concentrations of loxoprofen and its active metabolite are determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[1][13]
-
Data Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
In Vivo Efficacy Models
The anti-inflammatory efficacy of this compound is evaluated in established preclinical animal models of inflammation and pain.[17][18][19] These models are crucial for determining the dose-dependent effects of the compound and establishing its potential therapeutic utility.
Quantitative Efficacy Data
The efficacy of orally administered loxoprofen has been demonstrated in various rat models. The median effective dose (ED₅₀) required to produce a therapeutic effect was determined.
| Model | Endpoint | ED₅₀ (mg/kg) |
| Rat Carrageenan-Induced Paw Edema | Inhibition of Edema | ~1.0 - 2.0 |
| Rat Air Pouch | Inhibition of PGE₂ in Exudate | 2.0 |
| Rat Air Pouch | Inhibition of PGE₂ in Stomach | 2.1 |
| Data derived from studies on loxoprofen sodium.[2][6] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a standard model for assessing the activity of acute anti-inflammatory agents.[20][21]
-
Animals : Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Grouping : Animals are divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin), and several test groups receiving different doses of this compound.
-
Dosing : Test compounds or vehicle are administered orally 1 hour before the induction of inflammation.[22]
-
Induction of Edema : A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement : Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours) using a plethysmometer.
-
Data Analysis : The percentage of edema inhibition is calculated for each group relative to the control group. The ED₅₀ is determined from the dose-response curve.
Preclinical Safety and Toxicology
Acute toxicity studies are a fundamental component of the safety evaluation for any new pharmaceutical compound. They are designed to determine the adverse effects that occur within a short time following the administration of a single large dose.
Acute Oral Toxicity Classification
The Globally Harmonised System (GHS) classifies substances based on their acute toxicity, typically determined by the LD₅₀ (median lethal dose). The OECD 423 guideline allows for classification into one of these categories.
| GHS Category | Oral LD₅₀ Cut-off (mg/kg bodyweight) |
| 1 | ≤ 5 |
| 2 | > 5 and ≤ 50 |
| 3 | > 50 and ≤ 300 |
| 4 | > 300 and ≤ 2000 |
| 5 or Unclassified | > 2000 |
| Based on OECD guidelines for the classification of chemicals.[14] |
Based on the known profile of NSAIDs, this compound is anticipated to fall within GHS Category 4 or 5.
Experimental Protocol: Acute Oral Toxicity (OECD 423)
This protocol follows the Acute Toxic Class Method, which uses a stepwise procedure with a small number of animals.[23][24][25]
-
Animals : The test typically uses female rats, as they are often slightly more sensitive.[14] A small group (3 animals) is used for each step.
-
Housing and Diet : Animals are housed under standard conditions and fasted before dosing.[14]
-
Dose Administration : A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[23] The test substance is administered as a single oral dose.
-
Observation : Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) closely for the first few hours post-dosing and at least once daily for 14 days.[23][26]
-
Body Weight : Animal body weights are recorded before dosing and on days 7 and 14.[23]
-
Stepwise Procedure :
-
If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
-
If mortality occurs in 1 animal or none, the test is repeated with 3 more animals at the same dose level.
-
The classification is determined by the total number of mortalities out of the 6 animals. If needed, the procedure is repeated at a higher or lower dose level until the correct toxicity class is identified.
-
-
Pathology : At the end of the 14-day observation period, all surviving animals are subjected to a gross necropsy.[26]
Conclusion
The preclinical data package for this compound indicates that it is a potent anti-inflammatory and analgesic agent. Its mechanism of action as a non-selective COX inhibitor is well-established. The sustained-release formulation successfully modulates the pharmacokinetic profile to provide prolonged exposure, which may translate to improved clinical utility. In vivo efficacy has been demonstrated in standard models of inflammation. The compound is expected to have a safety profile consistent with other NSAIDs, with a low order of acute toxicity. These preclinical findings support the further clinical development of this compound for the management of pain and inflammation.
References
- 1. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 5. Development of omega-3 loxoprofen-loaded nanoemulsion to limit the side effect associated with NSAIDs in treatment of tooth pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 11. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. tandfonline.com [tandfonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 20. ijpsr.com [ijpsr.com]
- 21. ijpras.com [ijpras.com]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. m.youtube.com [m.youtube.com]
- 25. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 26. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide on the Role of Loxoprofen Metabolites as Xenobiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biotransformation of loxoprofen (B1209778), a widely used non-steroidal anti-inflammatory drug (NSAID). The focus is on its xenobiotic metabolites, their formation, and the analytical methodologies used for their characterization. While the term "Loxoprofenol-SRS" does not correspond to a recognized metabolite in the scientific literature, this guide will address the established metabolic pathways of loxoprofen, including the potential for sulfate (B86663) and glutathione (B108866) conjugations, which the "SRS" designation may have intended to imply.
Loxoprofen is administered as a prodrug and undergoes extensive metabolism to exert its therapeutic effects and to be eliminated from the body. The biotransformation of loxoprofen is a critical determinant of its efficacy and safety profile. Understanding these metabolic pathways is paramount for drug development, drug-drug interaction studies, and toxicological risk assessments.
Loxoprofen Metabolism: Key Pathways
The metabolism of loxoprofen can be broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Phase I Metabolism:
-
Reduction: The primary metabolic activation of loxoprofen is its reduction to alcohol metabolites. This reaction is catalyzed by carbonyl reductase in the liver. Two main alcohol metabolites are formed: the pharmacologically active trans-alcohol metabolite (trans-OH) and the largely inactive cis-alcohol metabolite.[1][2]
-
Hydroxylation: Loxoprofen can also undergo hydroxylation to form mono-hydroxylated metabolites. This oxidative reaction is primarily mediated by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5.[3][4]
Phase II Metabolism:
-
Glucuronidation: Loxoprofen and its alcohol metabolites are further metabolized through glucuronidation. This is a major detoxification pathway where glucuronic acid is attached to the drug molecule. The UDP-glucuronosyltransferase (UGT) isoform UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of both loxoprofen and its alcohol metabolites.[3] In vitro studies have identified four distinct glucuronide conjugates (M5, M6, M7, and M8).[3]
The overall metabolic pathway of loxoprofen is depicted in the following diagram:
Quantitative Data on Loxoprofen Metabolism
The pharmacokinetic parameters of loxoprofen and its primary active metabolite, the trans-alcohol form, have been studied in various populations. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Parameters of Loxoprofen and its trans-Alcohol Metabolite in Healthy Adults
| Parameter | Loxoprofen | trans-Alcohol Metabolite | Reference |
| Tmax (h) | ~0.5 | ~0.9 | [5] |
| Cmax (µg/mL) | ~4.8 | ~2.4 | [5] |
| t1/2 (h) | ~1.25 | ~1.33 | [5] |
Data are approximate values from a study in healthy Korean men after a single 60 mg oral dose.[5]
Table 2: In Vitro Metabolism of Loxoprofen
| Metabolite | Forming Enzyme(s) | Notes | Reference |
| cis/trans-Alcohol | Carbonyl Reductase | Primary activation pathway | [1] |
| Hydroxylated Metabolites | CYP3A4, CYP3A5 | Phase I oxidation | [3][4] |
| Glucuronide Conjugates | UGT2B7 | Major Phase II detoxification | [3] |
The Potential Role of "this compound": A Scientific Perspective
As previously stated, "this compound" is not a recognized term. However, "SRS" in xenobiotic metabolism can refer to conjugates with sulfur-containing molecules, most notably glutathione (forming an S-R-S-glutathione conjugate) or sulfate.
-
Glutathione Conjugation: Drugs containing a carboxylic acid moiety, such as loxoprofen, have the potential to form reactive acyl-CoA thioesters. These intermediates can then react with glutathione. While not a major reported pathway for loxoprofen, the formation of such adducts can be of toxicological interest as it may be associated with idiosyncratic drug toxicity.
-
Sulfation: Sulfation is another Phase II conjugation reaction, although it is more common for phenols and alcohols. While less likely for the carboxylic acid group of loxoprofen itself, its hydroxylated metabolites could potentially undergo sulfation.
Further research would be needed to definitively determine if loxoprofen or its metabolites form sulfate or glutathione conjugates in vivo.
Experimental Protocols
The study of loxoprofen metabolism involves a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
4.1. In Vitro Metabolism of Loxoprofen in Human Liver Microsomes (HLMs)
This protocol is designed to identify metabolites formed by microsomal enzymes (primarily Cytochrome P450s and UGTs).
Experimental Workflow:
Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), loxoprofen (e.g., 10 µM) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Initiation of Reaction: To study Phase I metabolism, add an NADPH-regenerating system. For Phase II glucuronidation, add UDP-glucuronic acid (UDPGA) and alamethicin (B1591596) (to permeabilize the microsomal membrane).
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate the proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., 20% acetonitrile in water) for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
4.2. LC-MS/MS Analysis of Loxoprofen and its Metabolites
This method allows for the sensitive and specific quantification of loxoprofen and its metabolites in biological matrices.
Methodology:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is employed to separate the analytes.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for the acidic loxoprofen and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific for the analyte of interest.
-
Example Transitions:
-
Loxoprofen: m/z 245 -> [specific fragment ion]
-
Alcohol Metabolites: m/z 247 -> [specific fragment ion]
-
-
Conclusion
The biotransformation of loxoprofen is a multifaceted process involving reduction, hydroxylation, and glucuronidation, leading to the formation of several metabolites. The primary active metabolite is the trans-alcohol form. While the term "this compound" is not scientifically established, the potential for the formation of sulfate or glutathione conjugates, given the chemical structure of loxoprofen, warrants consideration in comprehensive toxicological evaluations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of loxoprofen metabolism, which is crucial for optimizing its therapeutic use and ensuring patient safety. Future research could focus on definitively characterizing all metabolic pathways, including the minor ones, to fully elucidate the xenobiotic fate of loxoprofen.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of loxoprofen in a self-administered overdose in a Japanese patient admitted to hospital - PMC [pmc.ncbi.nlm.nih.gov]
Loxoprofenol-SRS: A Technical Guide on its Inhibition of Prostaglandin-Endoperoxide Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofenol-SRS, the active trans-alcohol metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, is a potent inhibitor of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX). The enzymatic action of COX is the rate-limiting step in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Loxoprofen itself is a prodrug that, after oral administration, undergoes reduction to its active metabolite, this compound. This conversion is crucial for its pharmacological activity. This compound exhibits non-selective, time-dependent inhibition of both COX-1 and COX-2 isoforms.
Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis
The anti-inflammatory, analgesic, and antipyretic properties of this compound are attributed to its ability to block the production of prostaglandins. This is achieved by inhibiting the cyclooxygenase activity of both PTGS-1 (COX-1) and PTGS-2 (COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.
The prostaglandin synthesis pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid then enters the active site of a COX enzyme. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting both isoforms, this compound effectively reduces the production of prostaglandins in both normal physiological processes and inflammatory states.
Quantitative Analysis of COX Inhibition
The inhibitory potency of this compound against COX-1 and COX-2 has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of an inhibitor. The following table summarizes the IC50 values for this compound against recombinant human COX-1 and COX-2, as well as its activity in human whole blood assays.
| Assay Type | Target | This compound IC50 (µM) | Reference |
| Recombinant Enzyme Assay | Human COX-1 | 0.64 | Noguchi et al., 2005 |
| Recombinant Enzyme Assay | Human COX-2 | 1.85 | Noguchi et al., 2005 |
| Human Whole Blood Assay | COX-1 (Thromboxane B2 production) | 0.77 | Noguchi et al., 2005 |
| Human Whole Blood Assay | COX-2 (LPS-induced PGE2 production) | 1.34 | Noguchi et al., 2005 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for the key experiments used to determine the COX inhibitory activity of this compound, based on the methods reported by Noguchi et al. (2005) and similar established procedures.
Recombinant Human COX-1 and COX-2 Inhibition Assay
This assay determines the direct inhibitory effect of this compound on purified COX enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme immunoassay (EIA) kit for PGE2 detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and the recombinant COX enzyme (either COX-1 or COX-2).
-
Add varying concentrations of this compound or the vehicle control to the reaction mixture.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., 2 M HCl).
-
Measure the concentration of PGE2 produced using a competitive EIA kit.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This ex vivo assay measures the inhibitory effect of this compound in a more physiologically relevant environment.
Materials:
-
Freshly drawn human venous blood collected into heparinized tubes
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
For COX-1 assay: No stimulant (endogenous thrombin production during clotting is sufficient)
-
For COX-2 assay: Lipopolysaccharide (LPS) to induce COX-2 expression
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) detection
Procedure for COX-1 Inhibition:
-
Aliquot whole blood into tubes containing varying concentrations of this compound or vehicle control.
-
Incubate the blood at 37°C for a specified time (e.g., 1 hour) to allow for clotting and subsequent thrombin-induced platelet activation and TXB2 production.
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using a competitive EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the recombinant enzyme assay.
Procedure for COX-2 Inhibition:
-
Aliquot whole blood into tubes containing varying concentrations of this compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to each tube to induce COX-2 expression in monocytes.
-
Incubate the blood at 37°C for an extended period (e.g., 24 hours).
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using a competitive EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is the pharmacologically active metabolite of Loxoprofen and functions as a non-selective inhibitor of both COX-1 and COX-2. Its inhibitory action on these key enzymes in the prostaglandin synthesis pathway underlies its efficacy as an anti-inflammatory, analgesic, and antipyretic agent. The quantitative data from both recombinant enzyme and human whole blood assays provide a clear picture of its inhibitory potency. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development who are investigating the mechanisms and applications of NSAIDs. Further research into the time-dependent nature of its inhibition and its interactions within the cellular environment will continue to refine our understanding of this important therapeutic agent.
Methodological & Application
Loxoprofenol-SRS In Vitro Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofenol-SRS is the active metabolite of Loxoprofen (B1209778), a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound, focusing on its inhibitory effects on COX-1 and COX-2 and its subsequent impact on prostaglandin (B15479496) E2 (PGE2) production.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic properties of NSAIDs. This inhibition prevents the conversion of arachidonic acid to prostaglandins, such as PGE2, which are potent inflammatory mediators.[1][2]
Data Presentation
The inhibitory activity of this compound against COX-1 and COX-2 has been quantified using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Enzyme Target | This compound IC50 (nM) |
| Human Recombinant COX-1 | 1470 |
| Human Recombinant COX-2 | 25.9 |
Data sourced from a study on the analgesic effect of S(+)-Flurbiprofen Plaster.
Signaling Pathway
The anti-inflammatory action of this compound is centered on the arachidonic acid cascade. The following diagram illustrates the signaling pathway and the point of intervention by this compound.
Experimental Protocols
In Vitro COX Inhibition Assay (Cell-Free)
This protocol describes a fluorometric assay to determine the IC50 values of this compound against purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human Recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in COX Assay Buffer.
-
In a 96-well plate, add the COX Assay Buffer, COX enzyme (either COX-1 or COX-2), and the COX Probe to each well.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay for PGE2 Inhibition in LPS-Stimulated Macrophages
This protocol details the measurement of PGE2 production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
PGE2 ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 16-24 hours to induce COX-2 expression and PGE2 production. Include an unstimulated control group.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated control.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of this compound in a cell-based assay.
References
Application Notes and Protocols: Loxoprofenol-SRS in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen (B1209778) is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group. It is a prodrug that, after oral administration, is converted to its active metabolite, an inhibitor of cyclooxygenase (COX)-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. A sustained-release system (SRS) for loxoprofen, herein referred to as Loxoprofenol-SRS, is designed to provide prolonged therapeutic effects, improve patient compliance, and potentially reduce the gastrointestinal side effects associated with standard NSAID formulations.[2]
These application notes provide detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two common preclinical animal models: carrageenan-induced paw edema and collagen-induced arthritis.
Mechanism of Action: Inhibition of Inflammatory Signaling Pathways
Loxoprofen's active metabolite exerts its anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins. This action modulates downstream inflammatory signaling pathways, primarily the NF-κB and p38 MAPK pathways, which are central to the inflammatory response.
Key Signaling Pathways in Inflammation
-
Cyclooxygenase (COX) Pathway: Loxoprofen's primary mechanism is the inhibition of COX-1 and COX-2, which blocks the production of prostaglandins (PGs) from arachidonic acid. PGs are potent inflammatory mediators that cause vasodilation, increase vascular permeability, and sensitize nociceptors.
-
NF-κB Signaling Pathway: Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β), activate the IKK complex, which then phosphorylates IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer (p50/p65).[3][4][5] The active NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[3][4][5]
-
p38 MAPK Signaling Pathway: Stress and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK.[6][7][8] Activated p38 MAPK, in turn, phosphorylates downstream targets, including other kinases and transcription factors, leading to the increased expression of pro-inflammatory cytokines like TNF-α and IL-6.[6][7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quantitative analysis of loxoprofen sodium loaded microspheres comprising pectin and its thiolated conjugates: In-vivo evaluation of their sustained release behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target [mdpi.com]
- 6. Pro- and anti-inflammatory functions of the p38 pathway in rheumatoid arthritis: Advantages of targeting upstream kinases MKK3 or MKK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) | MDPI [mdpi.com]
- 8. Targeting p38 MAPK signaling pathway and neutrophil extracellular traps: An important anti-inflammatory mechanism of Huangqin Qingre Chubi Capsule in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loxoprofen Sustained-Release Formulations for Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific formulation "Loxoprofenol-SRS" was not identified in the available literature. The following information is based on studies of loxoprofen (B1209778) and its various formulations, including sustained-release preparations, and should be adapted as necessary for specific research needs.
Introduction
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid group, widely used for its analgesic, anti-inflammatory, and antipyretic properties. It functions as a prodrug, rapidly converting to its active trans-alcohol metabolite after administration. This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators in the synthesis of prostaglandins (B1171923) involved in pain and inflammation. Sustained-release formulations of loxoprofen aim to provide prolonged therapeutic effects, reduce dosing frequency, and potentially minimize gastrointestinal side effects associated with traditional NSAIDs.
These application notes provide an overview of loxoprofen dosage for rodent studies based on available literature for various formulations, including oral, intramuscular, and transdermal systems. Detailed protocols for common anti-inflammatory and analgesic models in rodents are also provided.
Data Presentation: Loxoprofen Dosage in Rodent Studies
The following tables summarize quantitative data on loxoprofen dosage from various rodent studies. Dosages for sustained-release formulations are limited in the literature for rodents; therefore, data from immediate-release and other formulations are provided for reference and to guide dose-finding studies.
Table 1: Loxoprofen Sodium Dosage in Rat Models
| Indication | Model | Administration Route | Dosage | Key Findings |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Intramuscular | ED₅₀: 1.15 mg/kg | More potent than oral administration. |
| Anti-inflammatory | Carrageenan-induced Paw Edema | Oral | ED₅₀: 2.0 mg/kg (twice a day) | Dose-dependently reduced paw edema.[1] |
| Anti-inflammatory | Vascular Permeability | Intramuscular | ED₅₀: 7.8 mg/kg | More potent than oral administration. |
| Anti-inflammatory | Adjuvant Arthritis | Intramuscular | 6 mg/kg | Effective therapeutic effects observed. |
| Anti-inflammatory | Adjuvant Arthritis | Oral | 3 mg/kg | Effective therapeutic effects observed. |
| Analgesic | Acute Inflammation | Transdermal Patch | 2.5 mg per 2.0 x 1.75 cm patch | Significantly increased pain threshold. |
| Pharmacokinetics | N/A | Intravenous | 5-20 mg/kg | Dose-independent clearance and volume of distribution. |
| Pharmacokinetics | N/A | Intragastric | 10 mg/kg | AUC not significantly different from IV or IM administration. |
| Pharmacokinetics | N/A | Intramuscular | 10 mg/kg | AUC not significantly different from IV or IG administration. |
| Pharyngitis | Acetic acid-induced | Systemic | Not Specified | Alleviated impaired water swallowing.[2] |
Table 2: Loxoprofen Sodium Dosage in Mouse Models
| Indication | Model | Administration Route | Dosage | Key Findings |
| Anti-atherosclerosis | ApoE-/- mice on Western Diet | Oral (in drinking water) | 4 mg/kg/day | Reduced atherosclerotic lesion formation.[3] |
| Pharmacokinetics | CYP3A Modulation | Oral | 20 mg/kg | Plasma concentrations of loxoprofen and its metabolites were altered by CYP3A modulators.[4] |
Signaling Pathway of Loxoprofen
Loxoprofen acts by inhibiting the cyclooxygenase (COX) pathway. As a prodrug, it is first metabolized to its active form, which then inhibits both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Mechanism of action of loxoprofen.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (150-200 g)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Loxoprofen formulation (e.g., sustained-release pellets)
-
Vehicle control (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer
-
Syringes and needles for oral gavage and subcutaneous injection
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer the loxoprofen formulation or vehicle control to different groups of rats via the desired route (e.g., oral gavage).
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[5]
-
Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Model)
This model is a chemical method used to screen for peripherally acting analgesics.[6]
Materials:
-
Swiss albino mice (20-25 g)
-
0.6% or 0.7% acetic acid solution in distilled water
-
Loxoprofen formulation
-
Vehicle control
-
Standard analgesic (e.g., Diclofenac sodium)
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers
Procedure:
-
Acclimatize mice for at least three days before the experiment.
-
Divide the mice into groups (vehicle control, standard, and loxoprofen-treated groups).
-
Administer the loxoprofen formulation, vehicle, or standard drug orally 30-60 minutes before the acetic acid injection.[7]
-
Inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally to each mouse.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Allow a 5-minute latency period, then count the number of writhes (stretching of the abdomen and/or extension of the hind limbs) for a period of 15-20 minutes.[7][8]
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a sustained-release loxoprofen formulation in a rodent model of inflammation.
Caption: Rodent inflammation model workflow.
Conclusion
The provided application notes and protocols offer a framework for conducting preclinical studies with loxoprofen sustained-release formulations in rodents. Researchers should carefully consider the specific characteristics of their formulation and the objectives of their study to adapt these guidelines appropriately. Dose-finding studies are crucial to establish the optimal therapeutic window for any new sustained-release formulation. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. verification.fda.gov.ph [verification.fda.gov.ph]
- 2. Effects of loxoprofen on impaired water-evoked swallows in a pharyngitis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpp.in [ajpp.in]
- 8. saspublishers.com [saspublishers.com]
Application Note: Quantification of Loxoprofenol-SRS by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and stereoselective quantification of loxoprofenol-SRS, the active alcohol metabolites of loxoprofen (B1209778), in biological matrices. Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that undergoes stereoselective reduction to its active trans- and cis-alcohol metabolites.[1][2] This method provides the necessary protocols for sample preparation, chromatographic separation of stereoisomers, and mass spectrometric detection, making it suitable for pharmacokinetic and drug metabolism studies.
Introduction
Loxoprofen, a widely used NSAID, is administered as a racemic mixture and undergoes metabolic activation to its alcohol forms, primarily the trans-alcohol metabolite, which exhibits potent anti-inflammatory activity.[2][3] The stereochemistry of these metabolites is crucial as different isomers can have varying pharmacological and toxicological profiles.[4][5] Therefore, a stereoselective analytical method is essential for accurately characterizing the pharmacokinetics of loxoprofen and its metabolites. This LC-MS/MS method enables the simultaneous separation and quantification of the four stereoisomers of loxoprofen and its alcohol metabolites (trans- and cis-isomers) in plasma and urine.[1][6]
Metabolic Pathway of Loxoprofen
Loxoprofen is a prodrug that is metabolized in the liver by carbonyl reductase to its active trans-alcohol metabolite.[2][3] The reduction of the cyclopentanone (B42830) ring of loxoprofen results in the formation of cis- and trans-alcohol metabolites, with the trans-alcohol form being the predominant and more active metabolite.[1][5] This metabolic process is stereoselective.[4]
Caption: Metabolic pathway of Loxoprofen.
Experimental Protocols
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard (IS) working solution (e.g., (S)-naproxen, 30 µg/mL in methanol).[6]
-
Add 10 µL of 10% zinc sulfate (B86663) solution and vortex for 2 minutes.[6]
-
Add 300 µL of acetonitrile (B52724) for protein precipitation and vortex for another 2 minutes.[6]
-
Centrifuge the mixture at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean vial and evaporate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of methanol, vortex for 3 minutes, and centrifuge at 14,000 rpm for 10 minutes.[1]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[1]
Sample Preparation (Urine)
-
To 200 µL of urine, add 10 µL of the IS working solution (e.g., 3 µg/mL in methanol).[1]
-
Alkalinize the sample with 200 µL of 1 M NaOH.[1]
-
Proceed with a liquid-liquid extraction or solid-phase extraction method as validated.
-
Evaporate the final extract and reconstitute as described for plasma samples.
LC-MS/MS Experimental Workflow
References
- 1. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 2. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the stereospecificity in the biotransformation of the four isomers of loxoprofen sodium in rats by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
Application Notes and Protocols: Loxoprofenol-SRS for the Investigation of Analgesic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is administered as a prodrug and is rapidly metabolized in vivo to its active alcohol metabolites.[1] The primary active metabolite, a trans-alcohol form, is responsible for the therapeutic effects of loxoprofen. This active metabolite exists as several stereoisomers, with the (2S,1'R,2'S)-trans-alcohol stereoisomer, herein referred to as Loxoprofenol-SRS, being the most pharmacologically active component.[2][3] this compound exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins, key mediators of pain and inflammation.[4][5]
These application notes provide a comprehensive overview of the use of this compound as a tool for studying analgesic pathways. Detailed protocols for in vivo and in vitro experiments are provided to facilitate research into the mechanisms of NSAID-mediated analgesia.
Mechanism of Action: The Cyclooxygenase Pathway
The analgesic and anti-inflammatory effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) pathway. Arachidonic acid, released from the cell membrane, is converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by specific synthases into various prostaglandins, including prostaglandin E2 (PGE2), a key mediator of pain and inflammation. This compound non-selectively inhibits both COX-1 and COX-2, reducing the production of PGE2 and subsequently alleviating pain and inflammation.[6]
Figure 1. Mechanism of action of this compound in the cyclooxygenase pathway.
Data Presentation: Quantitative Analysis
The following tables summarize the pharmacokinetic and pharmacodynamic properties of loxoprofen and its metabolites.
Table 1: Pharmacokinetic Parameters of Loxoprofen Stereoisomers in Rat Plasma after Oral Administration of Racemic Loxoprofen Sodium (50 mg/kg) [7]
| Stereoisomer | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| (1'S,2S)-LOX | 45000 ± 5000 | 0.5 ± 0.1 | 85000 ± 9000 |
| (1'R,2S)-LOX | 30000 ± 4000 | 0.5 ± 0.1 | 55000 ± 6000 |
| (1'S,2R)-LOX | 20000 ± 3000 | 0.5 ± 0.1 | 35000 ± 4000 |
| (1'R,2R)-LOX | 15000 ± 2000 | 0.5 ± 0.1 | 25000 ± 3000 |
Table 2: In Vitro Inhibitory Activity of this compound against Cyclooxygenase Enzymes [4]
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Human COX-1 | 0.1 - 1.0 |
| This compound | Human COX-2 | 0.1 - 1.0 |
Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Loxoprofen Sodium in Rats [4][5]
| Assay | Parameter | ED50 (mg/kg) |
| Carrageenan-induced Paw Edema | Paw Edema Inhibition | ~2.0 |
| Rat Air Pouch Model | PGE2 Reduction (Inflammatory Exudate) | 2.0 |
| Rat Air Pouch Model | PGE2 Reduction (Stomach Tissue) | 2.1 |
| Rat Air Pouch Model | Platelet Thromboxane B2 Production | 0.34 |
Experimental Protocols
In Vivo Analgesic and Anti-inflammatory Activity
A common model to assess the in vivo efficacy of this compound is the carrageenan-induced paw edema model in rats.[8][9][10][11][12]
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 1, 3, 10 mg/kg, administered orally or intraperitoneally)
-
Positive control (e.g., Indomethacin, 5 mg/kg)
-
-
Drug Administration: The test compounds or vehicle are administered 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
(Optional) Measurement of Prostaglandin E2 (PGE2) Levels: At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for the measurement of PGE2 levels using an ELISA kit.
Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of this compound on COX-1 and COX-2 can be determined using commercially available inhibitor screening kits.[13][14][15]
Protocol 2: Fluorometric COX Inhibitor Screening Assay
-
Materials:
-
COX-1 or COX-2 enzyme
-
Assay buffer
-
Hemin
-
Fluorometric substrate (e.g., ADHP)
-
Arachidonic acid
-
This compound
-
Positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and then dilute to various concentrations in the assay buffer.
-
Assay Procedure:
-
Add assay buffer, hemin, and the COX enzyme to each well of the microplate.
-
Add the test compound (this compound at different concentrations), vehicle control, or positive control to the respective wells.
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Add the fluorometric substrate to all wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percentage inhibition for each concentration of this compound and calculate the IC50 value.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Loxoprofen trans-alcohol, (2S,1'R,2'S)- | C15H20O3 | CID 10037656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. | Semantic Scholar [semanticscholar.org]
- 6. Loxoprofen Sodium | C15H17NaO3 | CID 23663407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arabjchem.org [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Note: Evaluating the COX-2 Selectivity of Loxoprofenol-SRS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofen (B1209778) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a prodrug that is rapidly converted to its active metabolite, a trans-alcohol form known as Loxoprofenol-SRS, after oral administration.[1][2] The therapeutic effects of NSAIDs are primarily due to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923).[3][4] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammation.[2][5]
The development of selective COX-2 inhibitors was driven by the hypothesis that they would offer the same anti-inflammatory benefits as traditional NSAIDs but with fewer gastrointestinal side effects associated with COX-1 inhibition.[6][7] Therefore, determining the selectivity of an NSAID for COX-2 over COX-1 is a critical step in its development and characterization. This application note provides detailed protocols for assessing the COX-2 selectivity of this compound using established in vitro methods.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX enzymes into prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by various synthases into a range of prostaglandins and thromboxanes that mediate physiological and pathophysiological processes. NSAIDs exert their effects by blocking the active site of the COX enzymes, thereby preventing the conversion of arachidonic acid.
Data Presentation: COX-1 and COX-2 Inhibition by this compound and Other NSAIDs
The selectivity of an NSAID for COX-2 is typically expressed as a selectivity index, which is the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (IC50 COX-1 / IC50 COX-2). A higher selectivity index indicates greater selectivity for COX-2. Based on published data from recombinant human enzyme assays, this compound is a non-selective inhibitor of both COX isoforms.[5]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | 0.64 | 1.85 | 0.35 | [5] |
| Celecoxib (B62257) | 15 | 0.04 | 375 | [5] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [8] |
| Ibuprofen | 12 | 80 | 0.15 | [8] |
| Meloxicam | 37 | 6.1 | 6.1 | [8] |
| Rofecoxib | >100 | 25 | >4.0 | [8] |
Experimental Protocols
Two standard methods for determining COX-2 selectivity are presented below: the Human Whole Blood Assay and a Cell-Based Assay using A549 human lung carcinoma cells.
Human Whole Blood Assay for COX-1 and COX-2 Activity
This assay is considered to be highly relevant to the in vivo situation as it uses intact human cells in a physiological environment.[9]
a. COX-1 Inhibition Assay:
-
Blood Collection: Draw venous blood from healthy volunteers (who have not taken NSAIDs for at least two weeks) into tubes containing heparin.
-
Compound Incubation: Aliquot 1 mL of whole blood into tubes. Add varying concentrations of this compound (or other test compounds) and a vehicle control.
-
Clotting Induction: Allow the blood to clot by incubating at 37°C for 1 hour. This induces thrombin-induced platelet thromboxane (B8750289) A2 (TXA2) production, a measure of COX-1 activity.
-
Serum Separation: Centrifuge the tubes to separate the serum.
-
TXB2 Measurement: Measure the concentration of the stable TXA2 metabolite, thromboxane B2 (TXB2), in the serum using a commercially available Enzyme Immunoassay (EIA) kit.
-
Data Analysis: Calculate the percent inhibition of TXB2 formation for each this compound concentration and determine the IC50 value.
b. COX-2 Inhibition Assay:
-
Blood Collection: Use heparinized whole blood as in the COX-1 assay.
-
COX-2 Induction and Compound Incubation: To 1 mL aliquots of whole blood, add varying concentrations of this compound and lipopolysaccharide (LPS) at a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.[8]
-
Incubation: Incubate the samples for 24 hours at 37°C in a humidified incubator.
-
Plasma Separation: Centrifuge the tubes to separate the plasma.
-
PGE2 Measurement: Measure the concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the plasma using a commercially available EIA kit.
-
Data Analysis: Calculate the percent inhibition of PGE2 formation for each this compound concentration and determine the IC50 value.
Cell-Based COX-2 Selectivity Assay Using A549 Cells
A549 cells are a human lung adenocarcinoma cell line that can be stimulated to express COX-2, making them a suitable model for cell-based assays.[3]
References
- 1. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of loxoprofen and its alcohol metabolites for potency and selectivity of inhibition of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymologic and pharmacologic profile of loxoprofen sodium and its metabolites. | Semantic Scholar [semanticscholar.org]
Loxoprofenol-SRS Tromethamine (HR1405-01): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of Loxoprofenol-SRS tromethamine (HR1405-01), a novel intravenous non-steroidal anti-inflammatory drug (NSAID). HR1405-01 is the biologically active metabolite of loxoprofen, developed to offer potent anti-inflammatory and analgesic effects with an improved safety profile suitable for intravenous administration.[1][2]
Introduction
Loxoprofen is a well-established NSAID, but its oral administration is associated with limitations such as low bioavailability and poor solubility, making it unsuitable for intravenous use.[1] HR1405-01, the this compound metabolite, has been formulated with tromethamine to enhance solubility and stability, allowing for an intravenous route of administration.[1] Preclinical studies have demonstrated that HR1405-01 exhibits superior anti-inflammatory and analgesic properties compared to other widely used NSAIDs like parecoxib (B1662503) sodium and ibuprofen.[1][2]
Mechanism of Action
This compound tromethamine exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxane (B8750289) A2 (TXA2), which are key mediators of pain, inflammation, and fever.[1] By inhibiting both COX-1 and COX-2, HR1405-01 effectively reduces the production of these pro-inflammatory molecules.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound (the active component of HR1405-01) against COX-1 and COX-2 enzymes.
| Assay Type | Enzyme | IC50 (μM) |
| Enzymatic Assay | COX-1 | 0.5 ± 0.08 |
| COX-2 | 0.39 ± 0.05 | |
| Human Whole Blood Assay | COX-1 | 0.28 ± 0.08 |
| COX-2 | 0.3 ± 0.05 | |
| Data from Ye et al., European Journal of Medicinal Chemistry, 2022.[1] |
Application Notes
This compound tromethamine (HR1405-01) is intended for preclinical research in inflammatory and pain models. Its intravenous formulation makes it particularly suitable for studies requiring rapid onset of action or where oral administration is not feasible. Key applications include:
-
In vitro characterization: Determination of IC50 values against COX-1 and COX-2 in various assay formats.
-
In vivo anti-inflammatory studies: Evaluation of efficacy in acute and chronic models of inflammation, such as carrageenan-induced paw edema.
-
In vivo analgesic studies: Assessment of pain-relieving effects in models of visceral and inflammatory pain, such as the acetic acid-induced writhing test.
-
Pharmacokinetic and toxicological studies: Determination of the drug's absorption, distribution, metabolism, and excretion (ADME) profile and assessment of its safety.
Experimental Protocols
Detailed protocols for key preclinical experiments are provided below.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of HR1405-01 against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound tromethamine (HR1405-01)
-
Control inhibitors (e.g., celecoxib (B62257) for COX-2, SC-560 for COX-1)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of HR1405-01 and control inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound (HR1405-01) or control inhibitor to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by monitoring the production of prostaglandin (B15479496) E2 (PGE2) using a suitable method, such as an ELISA or by measuring oxygen consumption.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory effects of HR1405-01.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
This compound tromethamine (HR1405-01)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the rats into groups (n=6-10 per group): Vehicle control, positive control, and HR1405-01 treatment groups (at least 3 doses).
-
Administer HR1405-01, vehicle, or positive control intravenously.
-
After a specified time (e.g., 30 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate the peripheral analgesic effects of HR1405-01.
Materials:
-
Male ICR mice (18-22 g)
-
This compound tromethamine (HR1405-01)
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., aspirin)
Procedure:
-
Acclimatize the mice to the experimental conditions.
-
Fast the animals for 12 hours before the experiment with free access to water.
-
Divide the mice into groups (n=10 per group): Vehicle control, positive control, and HR1405-01 treatment groups.
-
Administer HR1405-01, vehicle, or positive control intravenously.
-
After 30 minutes, induce pain by intraperitoneally injecting 0.1 mL/10 g body weight of 0.6% acetic acid solution.
-
Immediately after the acetic acid injection, place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.
-
Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.
Conclusion
This compound tromethamine (HR1405-01) is a promising intravenous NSAID with potent anti-inflammatory and analgesic activities demonstrated in preclinical models. The provided application notes and protocols offer a framework for researchers to further investigate its pharmacological properties and potential therapeutic applications. Adherence to established and validated experimental procedures is crucial for obtaining reliable and reproducible data in the evaluation of this novel compound.
References
Application Notes and Protocols for Loxoprofenol-SRS in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Loxoprofenol-SRS in a research setting. This compound is the active trans-alcohol metabolite of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It exhibits potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Solubility Profile
The solubility of this compound is a critical parameter for the design of in vitro and in vivo experiments. While comprehensive experimental data is not widely available, this section summarizes the known information and provides a protocol for determining solubility.
Quantitative Solubility Data
| Solvent | Solubility | Remarks |
| Water | Data not available | A predicted water solubility for the parent compound, Loxoprofen, is 0.066 g/L. The solubility of this compound may differ. |
| Ethanol | Data not available | |
| DMSO (Dimethyl Sulfoxide) | Data not available | |
| Methanol (B129727) | Soluble | Used as a solvent for preparing stock solutions of Loxoprofen for HPLC analysis. |
Protocol for Determining Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO, phosphate-buffered saline (PBS))
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a known volume of the solvent in a series of vials.
-
Tightly cap the vials and vortex vigorously for 2 minutes.
-
Place the vials in a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized this compound:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the original concentration in the saturated solution to determine the solubility.
-
Formulation for Research Applications
For research purposes, this compound can be formulated for both in vitro and in vivo studies.
In Vitro Stock Solution Preparation
For cell-based assays, a concentrated stock solution is typically prepared in an organic solvent and then diluted in the cell culture medium.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 2.48 mg of this compound (Molecular Weight: 248.32 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO.
-
Mixing: Vortex the tube until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When diluting the DMSO stock solution in aqueous media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Formulation for In Vivo Studies (Intramuscular Injection)
The following is a general guideline for preparing an injectable formulation, based on patent literature for the parent compound, Loxoprofen. This should be adapted and optimized for specific research needs.
Example Formulation:
| Component | Concentration | Purpose |
| This compound | 2-20% (w/v) | Active Pharmaceutical Ingredient |
| Sodium Pyrosulfite | 0.1% (w/v) | Antioxidant/Stabilizer |
| Sodium Hydroxide (B78521) / Hydrochloric Acid | q.s. to pH 6.0-7.5 | pH adjustment |
| Water for Injection | q.s. to final volume | Vehicle |
Protocol for Preparation (Aseptic Technique):
-
Dissolve the sodium pyrosulfite in approximately 80% of the final volume of water for injection.
-
Add and dissolve the this compound in the solution.
-
Adjust the pH of the solution to the desired range (e.g., 6.5) using sodium hydroxide or hydrochloric acid.
-
Bring the solution to the final volume with water for injection.
-
Sterilize the final solution by filtration through a 0.22 µm sterile filter.
-
Aseptically fill into sterile vials.
Analytical Methodologies
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of this compound in various matrices. The following protocol is adapted from published methods for Loxoprofen and should be validated for this compound.
HPLC Method for Quantification of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : 0.01 M Sodium Phosphate Buffer (pH 6.5) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Protocol for Sample Preparation and Analysis:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute this stock with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation:
-
For in vitro samples (e.g., cell culture supernatant): Centrifuge the sample to remove any debris. Dilute the supernatant with the mobile phase to a concentration within the calibration range.
-
For in vivo samples (e.g., plasma): Perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and then centrifuge at high speed. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mechanism of Action and Signaling Pathway
This compound, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Signaling Pathway of this compound Action
Caption: this compound inhibits COX-2, blocking prostaglandin (B15479496) synthesis.
Experimental Workflow for HPLC Analysis
Caption: Workflow for this compound quantification by HPLC.
Loxoprofenol-SRS: Application Notes and Protocols for Use as a Reference Standard in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoprofenol-SRS, the trans-alcohol form, is the pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen.[1][2] As a non-selective inhibitor of cyclooxygenase (COX) enzymes, this compound demonstrates potent anti-inflammatory and analgesic properties.[1][2] Recent research has highlighted its potential as a safe and effective intravenous NSAID, exhibiting superior efficacy in preclinical trials compared to other commonly used analgesics. This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmacological research and drug development.
Physicochemical Properties
This compound is a well-characterized molecule with the following properties:
| Property | Value |
| Chemical Name | (2S)-2-[4-[[(1R,2S)-2-Hydroxycyclopentyl]methyl]phenyl]propanoic acid |
| Synonyms | Loxoprofen trans-alcohol, HR1405-01 |
| CAS Number | 83648-76-4 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its therapeutic effects by inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2]
In Vitro Activity: COX Enzyme Inhibition
This compound is a potent inhibitor of both COX-1 and COX-2 enzymes. As a reference standard, it is crucial for calibrating and validating in vitro enzyme inhibition assays.
Quantitative Data: COX Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 0.64[1] | 1.85[1] | 0.35[1] |
| This compound | 1.47 | 0.026 | 56.5 |
Note: Discrepancies in IC₅₀ values can arise from different assay conditions and enzyme sources.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a general procedure for determining the IC₅₀ of a test compound against COX-1 and COX-2.
Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human COX-1 or COX-2 enzyme in assay buffer.
-
Prepare a stock solution of arachidonic acid.
-
Prepare serial dilutions of this compound (reference standard) and the test compound.
-
-
Enzyme Incubation:
-
In a 96-well plate, add the COX enzyme to wells containing either this compound, the test compound, or vehicle control.
-
Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding a suitable reagent (e.g., a solution of stannous chloride).
-
-
PGE₂ Quantification:
-
Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy: Analgesic and Anti-inflammatory Activity
This compound serves as an essential reference standard for evaluating the in vivo analgesic and anti-inflammatory potential of new chemical entities.
Quantitative Data: In Vivo Efficacy in Rodent Models
| Assay | Species | Endpoint | This compound ED₅₀ (mg/kg, IV) |
| Acetic Acid-Induced Writhing | Rat | Inhibition of Writhing | 0.43 |
| Carrageenan-Induced Mechanical Hyperalgesia | Rat | Reduction of Hyperalgesia | 1.28 |
| Carrageenan-Induced Paw Edema | Rat | Inhibition of Edema | 8.01 |
| Rat Air Pouch Model | Rat | PGE₂ Reduction in Exudate | 2.0 (oral admin of Loxoprofen Sodium)[2] |
| Rat Air Pouch Model | Rat | PGE₂ Reduction in Stomach | 2.1 (oral admin of Loxoprofen Sodium)[2] |
Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Model)
This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
Methodology:
-
Animal Acclimatization: Acclimatize male mice or rats to the laboratory environment for at least one week.
-
Grouping and Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer this compound (reference standard), test compound, or vehicle (e.g., saline) intravenously.
-
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), administer a 0.6% solution of acetic acid intraperitoneally.
-
Observation: Immediately after acetic acid injection, place each animal in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group. Determine the ED₅₀ value for this compound and the test compound.
Experimental Protocol: Carrageenan-Induced Paw Edema (Anti-inflammatory Model)
This is a classic model for evaluating the anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Acclimatize male rats to the testing environment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping and Administration:
-
Randomly assign animals to treatment groups.
-
Administer this compound, test compound, or vehicle intravenously.
-
-
Induction of Edema: After a specified pre-treatment period, inject a 1% solution of carrageenan into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.
-
Calculate the ED₅₀ value for this compound and the test compound.
-
Analytical Method: Purity and Stability Assessment
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for confirming the purity of this compound as a reference standard and for conducting stability studies.
General HPLC Parameters for Purity Determination
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 220-230 nm) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 25-30°C) |
Protocol: Stability-Indicating HPLC Method Development
-
Method Development: Develop an HPLC method that separates this compound from its potential degradation products.
-
Forced Degradation Studies: Subject this compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Method Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Conclusion
This compound is a critical reference standard for the in vitro and in vivo evaluation of novel anti-inflammatory and analgesic compounds. Its well-defined physicochemical properties, established mechanism of action, and robust preclinical efficacy data make it an invaluable tool for researchers in pharmacology and drug development. The protocols and data presented in these application notes provide a comprehensive guide for its use in validating assays and benchmarking the performance of new therapeutic candidates.
References
Troubleshooting & Optimization
Loxoprofenol-SRS stability in solution and storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of Loxoprofenol-SRS (also known as HR1405-01). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common storage conditions?
A1: this compound is the active trans-alcohol metabolite of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). For routine use, it is recommended to store this compound as a solid under dry and dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[1] Properly stored, this compound has a shelf life of over two years.[1]
Q2: How should I store this compound once it is in solution?
A2: Stock solutions of this compound should be stored frozen to minimize degradation. For storage up to one month, -20°C is recommended. For longer-term storage of up to six months, -80°C is preferable. It is crucial to protect solutions from light.
Q3: What is the aqueous solubility of this compound?
A3: this compound has excellent aqueous solubility, reported to be 176.1 mg/mL.[1][2] This high solubility is advantageous for preparing intravenous formulations without the need for co-solvents.[1][2]
Q4: Is this compound stereochemically stable in biological matrices?
A4: Yes, this compound has demonstrated good stereochemical stability in plasma from rats and Beagle dogs.[2] This is a critical attribute for maintaining its pharmacological activity.
Troubleshooting Guide
This guide addresses potential stability-related issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Degradation of this compound in Solution
-
Possible Cause: The solution may have been stored at an inappropriate temperature or exposed to light. The pH of the solution could also be a contributing factor. While specific data for this compound is limited, its parent compound, Loxoprofen, shows susceptibility to degradation under alkaline conditions.[3]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that your stock solutions are stored at or below -20°C and are protected from light.
-
Control pH: If your experimental buffer is alkaline, consider if a lower pH buffer could be used without compromising your experiment. It is advisable to prepare fresh solutions in neutral or slightly acidic buffers (pH 5-7) just before use.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can accelerate degradation. Aliquot your stock solution into smaller, single-use vials to avoid this.
-
Issue 2: Precipitation of this compound in a Buffered Solution
-
Possible Cause: Although this compound has high aqueous solubility, precipitation can occur due to interactions with other components in your buffer, especially at high concentrations or in the presence of certain salts.
-
Troubleshooting Steps:
-
Check Concentration: Ensure the concentration of this compound in your final solution does not exceed its solubility limit under your specific experimental conditions.
-
Buffer Compatibility: Perform a small-scale compatibility test by preparing your buffered solution with this compound and observing it for any signs of precipitation over your experimental timeframe.
-
Solvent Consideration: If your experimental protocol allows, the inclusion of a small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO may help maintain solubility.
-
Issue 3: Inconsistent Experimental Results or Loss of Activity
-
Possible Cause: This could be due to the degradation of this compound. Oxidative stress is a potential degradation pathway for many pharmaceutical compounds. The parent compound, Loxoprofen, has been shown to degrade under oxidative conditions.[3]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from peroxides or other oxidizing contaminants.
-
Consider Antioxidants: If compatible with your experimental setup, the addition of a small amount of an antioxidant may help to prevent oxidative degradation.
-
Fresh Preparations: Prepare working solutions fresh from a properly stored stock solution for each experiment to ensure consistent potency.
-
Data Presentation
| Form | Storage Condition | Duration | Reference |
| Solid | Dry, dark, 0-4°C | Short-term (days to weeks) | [1] |
| Solid | Dry, dark, -20°C | Long-term (months to years) | [1] |
| Solution | -20°C, protected from light | Up to 1 month | |
| Solution | -80°C, protected from light | Up to 6 months |
Experimental Protocols
The stability of this compound is typically assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).
Protocol: General HPLC Method for Stability Assessment
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical. The pH of the aqueous phase is a critical parameter to optimize for good separation.
-
Detection: UV detection at a wavelength where this compound has significant absorbance is used for quantification.
-
Forced Degradation Sample Preparation:
-
Acidic/Basic Hydrolysis: this compound solution is incubated with a dilute acid (e.g., 0.1 N HCl) or base (e.g., 0.1 N NaOH) at a controlled temperature for a specific duration. The reaction is then neutralized.
-
Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), and incubated.
-
Thermal Degradation: The solution is heated at an elevated temperature.
-
Photodegradation: The solution is exposed to a controlled light source (e.g., UV or fluorescent light).
-
-
Analysis: The stressed samples are then injected into the HPLC system. The peak area of this compound is compared to that of an unstressed control to determine the percentage of degradation. The formation of any new peaks indicates degradation products.
Visualizations
Caption: A workflow diagram for troubleshooting common stability issues with this compound.
Caption: Potential degradation pathways for this compound based on general chemical principles.
References
Technical Support Center: Overcoming Loxoprofenol-SRS Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Loxoprofenol-SRS in in-vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility of this compound for in-vitro use.
Q1: I am seeing precipitation when I add this compound to my aqueous buffer or cell culture medium. What is causing this?
A1: this compound, the active metabolite of the prodrug loxoprofen (B1209778), can exhibit limited solubility in aqueous solutions, particularly at neutral or acidic pH.[1] Loxoprofen is a weakly acidic drug, and its solubility is pH-dependent, with lower solubility at acidic pH.[1] When a concentrated stock solution of this compound (often in an organic solvent) is diluted into an aqueous buffer, the compound may crash out of solution if its solubility limit is exceeded.
Q2: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do?
A2: Direct dissolution of this compound in aqueous buffers can be challenging. It is highly recommended to first prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating power for many organic compounds.[2]
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For in-vitro studies, DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds.[2][3] this compound is known to be soluble in solvents like acetonitrile (B52724) and methanol[4], which are also options, but DMSO is generally more compatible with cell culture at very low final concentrations.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance to DMSO is cell-line dependent.[5] However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with 0.1% or less being ideal to minimize any potential off-target effects or cytotoxicity.[3][5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments.[5]
Q5: I need to use a higher concentration of this compound than what is achievable with a safe level of DMSO. What are my options?
A5: If you require a higher concentration of this compound that leads to precipitation or unsafe levels of DMSO, you can explore the following solubility enhancement techniques:
-
pH Adjustment: As a weakly acidic non-steroidal anti-inflammatory drug (NSAID), the solubility of this compound can be increased in slightly alkaline conditions.[1][6] You could try dissolving it in a buffer with a pH of 8.0-8.5. However, you must consider if this pH is compatible with your experimental system.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in solubilizing loxoprofen.[1][7][9]
-
Use of Loxoprofen Sodium: If your experimental design allows, consider using the sodium salt of loxoprofen. Loxoprofen sodium is significantly more soluble in water than its free acid form.[10][11][12][13] Loxoprofen is a prodrug that is rapidly converted to this compound in vivo[14][15][16]; for in-vitro studies where metabolism may not occur, using the active metabolite this compound is often preferred.
Experimental Protocols
Below are detailed protocols for key solubility enhancement techniques for this compound.
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Solubilization: Vortex the solution vigorously. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution. Ensure the solution is clear before proceeding.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Perform a serial dilution of your DMSO stock solution into your cell culture medium or aqueous buffer.
-
It is crucial to add the stock solution to the medium dropwise while vortexing or stirring to facilitate rapid dispersal and minimize local high concentrations that can cause precipitation.
-
Ensure the final DMSO concentration in your working solution does not exceed a level that is toxic to your cells (typically ≤ 0.5%).[3]
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Gentle warming may be required to dissolve the HP-β-CD.
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this solution to the HP-β-CD solution and then remove the organic solvent under a stream of nitrogen or by using a rotary evaporator.
-
-
Equilibration: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Quantitative Data
Table 1: Solubility of Loxoprofen in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility |
|---|---|
| 1,4-dioxane | 0.2143 |
| Methanol | 0.1185 |
| Iso-propanol | 0.09662 |
| Ethanol | 0.09431 |
| n-propanol | 0.09045 |
| Methyl acetate | 0.08949 |
| Ethyl acetate | 0.08475 |
| Acetonitrile | 0.04193 |
Data from Journal of Chemical & Engineering Data.
Table 2: General Solubility Characteristics of Loxoprofen and its Sodium Salt
| Compound | Solvent | Solubility Description |
|---|---|---|
| Loxoprofen Sodium | Water, Methanol | Very Soluble |
| Loxoprofen Sodium | Ethanol (95) | Freely Soluble |
| Loxoprofen Sodium | Diethyl ether | Practically Insoluble |
| This compound | Acetonitrile, Methanol | Soluble |
Data compiled from various sources.[4][5]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Experimental Workflow
Caption: Troubleshooting workflow for dissolving this compound for in-vitro assays.
References
- 1. Preparative enantioseparation of loxoprofen precursor by recycling countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. lifetein.com [lifetein.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A non-toxic inclusion complexation of loxoprofen with hydroxypropyl-β-cyclodextrin for complete solubility and anti-inf… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Development and In Vitro-In Vivo Evaluation of a Novel Sustained-Release Loxoprofen Pellet with Double Coating Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
Loxoprofenol-SRS formulation for improved bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loxoprofenol-Sustained Release System (SRS) formulations. The information is designed to address common challenges encountered during experimental procedures to enhance bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a Loxoprofenol-SRS formulation?
A1: The main challenge stems from loxoprofen's nature as a weakly acidic drug with pH-dependent solubility. It is poorly soluble in acidic environments, such as the stomach, but has good solubility at higher pH levels found in the intestine.[1] Crafting a sustained-release system requires overcoming this solubility issue to ensure a consistent and prolonged release of the drug as it transits through the gastrointestinal (GI) tract.
Q2: What are some common approaches to formulating a this compound?
A2: Several strategies have been successfully employed, including:
-
Microspheres: Loxoprofen (B1209778) can be encapsulated in biodegradable polymers like egg albumin or ethylcellulose to create microspheres that control the drug's release.[2][3]
-
Coated Pellets: A multi-layered approach involves creating a core pellet of loxoprofen, followed by a dissolution-rate controlling sub-layer and a diffusion-rate controlling outer layer.[1] This allows for a two-step control of the release rate.
-
Bilayered Tablets: These tablets consist of an immediate-release (IR) layer for rapid onset of action and a sustained-release (SR) layer for prolonged therapeutic effect.[4]
Q3: What is the expected bioavailability of a this compound formulation compared to an immediate-release tablet?
A3: A well-designed this compound formulation aims to provide a more stable and prolonged plasma drug concentration profile. Studies in beagle dogs have shown that while the peak plasma concentration (Cmax) is lower for SRS formulations, the drug remains in the plasma for a longer duration.[1] The relative bioavailability of an optimized SRS pellet formulation has been reported to be approximately 87.16% compared to conventional immediate-release tablets.[1] It's important to note that some studies in humans have observed a decrease in bioavailability upon second administration of loxoprofen, a phenomenon that should be considered during long-term studies.[5][6]
Q4: What are the key pharmacokinetic parameters to consider when evaluating a this compound formulation?
A4: The primary pharmacokinetic parameters to assess are:
-
Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to reduce by half.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent or Low In Vitro Drug Release
Symptoms:
-
The percentage of loxoprofen released during dissolution testing is lower than expected.
-
High variability in release profiles between batches.
-
Initial burst release is too high or too low.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| pH of Dissolution Medium | Loxoprofen release is pH-dependent. Ensure the dissolution medium mimics the pH of the intended release environment (e.g., pH 1.2 for stomach, pH 6.8 for intestine). A pH-independent release profile is often desirable for a robust SRS formulation.[1] |
| Polymer Concentration | The ratio of polymer to drug is critical. Higher concentrations of release-retarding polymers like HPMC or Eudragit can slow down the release rate.[4][8] Optimize the polymer concentration through a Design of Experiments (DoE) approach. |
| Inadequate Wetting of the Formulation | Loxoprofen is poorly soluble. The inclusion of wetting agents or surfactants like Tween 80 can improve the dissolution of the drug from the formulation.[2] |
| Formulation Integrity (e.g., Cracking of Coating) | For coated pellets or tablets, imperfections in the coating can lead to premature drug release. Evaluate the coating process parameters and perform microscopic analysis (e.g., SEM) to ensure a uniform and intact coating.[8] |
Issue 2: Poor In Vivo Bioavailability or High Variability in Animal/Human Studies
Symptoms:
-
Lower than expected AUC in pharmacokinetic studies.
-
High inter-subject variability in plasma concentration profiles.
-
"Dose dumping," a rapid and complete release of the drug, leading to a spike in plasma concentration.[9][10]
Possible Causes and Solutions:
| Cause | Suggested Solution |
| First-Pass Metabolism | Loxoprofen is a prodrug that is converted to its active trans-alcohol metabolite.[11] Extensive first-pass metabolism can reduce bioavailability. While difficult to alter, understanding the metabolic pathways can inform dosing strategies. |
| GI Tract Residence Time | The effectiveness of an SRS formulation can depend on the time it spends in the GI tract. Formulations with bioadhesive properties may prolong residence time and improve absorption. |
| Food Effects | The presence of food can alter GI motility and pH, affecting drug release and absorption. Conduct bioavailability studies under both fasting and fed conditions to assess any potential food effects.[7] |
| Formulation Failure (Dose Dumping) | This is a critical issue for potent drugs. It can result from a failure of the release-controlling mechanism. Re-evaluate the formulation design, particularly the integrity and robustness of the release-controlling polymers or coatings.[9][10] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
This protocol is a general guideline and should be adapted based on the specific formulation and regulatory requirements.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium:
-
Acid stage: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours.
-
Buffer stage: 900 mL of pH 6.8 phosphate (B84403) buffer for the remainder of the study (up to 12 hours).[4]
-
-
Apparatus Speed: 50 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Withdraw 5 mL of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 12 hours) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the samples for loxoprofen concentration using a validated HPLC method.[1]
Protocol 2: In Vivo Bioavailability Study in Beagle Dogs (Cross-over Design)
-
Subjects: A minimum of 6 healthy beagle dogs.
-
Housing and Fasting: House the animals in standard conditions and fast them overnight before dosing, with free access to water.[1]
-
Dosing:
-
Group 1: Administer the test this compound formulation.
-
Group 2: Administer the reference immediate-release loxoprofen tablet.[1]
-
-
Washout Period: A washout period of at least one week between treatments.
-
Blood Sampling: Collect blood samples (e.g., 2 mL) from a suitable vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.[12]
-
Bioanalysis: Quantify the concentration of loxoprofen in the plasma samples using a validated LC-MS/MS or HPLC method.[13][14]
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release Loxoprofen Formulations in Beagle Dogs
| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Immediate-Release Tablet | 60 | 5.16 | 0.5 | 12.87 | 100 |
| Sustained-Release Pellets | 90 | 2.40 | 5.0 | 11.22 | 87.16 |
Data adapted from a study on a novel sustained-release loxoprofen pellet.[1]
Table 2: HPLC Method Parameters for Loxoprofen Quantification in Plasma
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.05 M monopotassium phosphate (35:65, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 223 nm |
| Linear Range | 0.1–20.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL |
Parameters based on a validated HPLC method for loxoprofen analysis.[1]
Visualizations
Caption: Workflow for assessing the bioavailability of this compound formulations.
Caption: Decision tree for troubleshooting low bioavailability of this compound.
Caption: Simplified pathway of loxoprofen activation and its anti-inflammatory action.
References
- 1. mdpi.com [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. Preparation and Optimization of Immediate Release/Sustained Release Bilayered Tablets of Loxoprofen Using Box-Behnken Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decreased oral bioavailability of loxoprofen at second administration in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Pharmacokinetics and Bioequivalence Evaluation of 2 Loxoprofen Tablets in Healthy Egyptian Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Rapid determination of loxoprofen in human plasma by HPLC-MS and its pharmacokinetics and bioequivalence study [manu41.magtech.com.cn]
- 14. applications.emro.who.int [applications.emro.who.int]
Technical Support Center: Navigating Variability in Loxoprofenol-SRS Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This technical support hub offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental outcomes when working with the non-steroidal anti-inflammatory drug (NSAID), Loxoprofenol-SRS. Our goal is to provide actionable solutions to enhance the reproducibility and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is the active metabolite of the prodrug Loxoprofen.[1] As an NSAID, its principal mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Q2: What are the most common sources of variability in in vitro experiments with this compound?
A2: Common sources of variability in in vitro assays include:
-
Inconsistent Enzyme Activity: Variations in the activity of recombinant COX-1 and COX-2 enzymes can significantly alter results.[2]
-
Reagent Stability: Degradation of this compound or substrates like arachidonic acid can lead to inaccurate measurements.
-
Assay Conditions: Fluctuations in temperature, pH, and incubation times can impact enzyme kinetics and inhibitor potency.[2]
-
Solubility Issues: Poor solubility of this compound in the assay buffer can result in lower than expected efficacy.
-
Detection Interference: The compound may interfere with the detection method, for instance, by quenching fluorescence in a fluorescent-based assay.
-
Cell-Based Assay Variables: Inconsistent cell seeding density, passage number, and overall cell health can introduce significant variability.[3]
-
Pipetting Inaccuracies: Errors in pipetting, particularly when dealing with small volumes of concentrated solutions, are a frequent source of error.[2]
Q3: What are the key factors that can cause variability in in vivo studies using this compound?
A3: Key factors contributing to in vivo variability include:
-
Animal Characteristics: Differences in animal strain, age, weight, and sex can influence drug metabolism and inflammatory responses.
-
Inflammation Induction: Inconsistent administration of the inflammatory agent (e.g., carrageenan concentration and injection volume) can lead to varied responses.
-
Dosing and Timing: Variations in the timing of this compound administration relative to the inflammatory stimulus can affect outcomes.[4]
-
Vehicle Effects: The vehicle used to dissolve or suspend this compound can have its own biological effects.[4]
-
Genetic Drift: Over time, genetic changes within an animal strain can alter its physiological responses.[4]
-
Animal Husbandry: The overall health, diet, and stress levels of the animals can impact experimental results.
Data Presentation
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against human recombinant COX-1 and COX-2 enzymes. The data demonstrates that this compound is a non-selective COX inhibitor, with a slightly higher potency for COX-1.
| Enzyme | IC50 (µM) |
| COX-1 | 0.64 |
| COX-2 | 1.85 |
Experimental Protocols
Detailed Methodology 1: In Vitro COX Inhibition Assay
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Prostaglandin (B15479496) E2 (PGE2) detection kit (e.g., ELISA)
-
96-well microplates
Procedure:
-
Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.
-
Add the prepared this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for 100% enzyme activity and a no-enzyme control for background.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubate the plate for a specific duration to allow for the production of prostaglandins.
-
Terminate the reaction and measure the concentration of PGE2 in each well using a detection kit, following the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Detailed Methodology 2: In Vitro Anti-Inflammatory Assay in a Cell Line
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in a relevant cell line.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
This compound.
-
Lipopolysaccharide (LPS) for inflammatory stimulation.
-
ELISA kits for the quantification of murine TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and pre-treat them with the different concentrations of this compound for 1 to 2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells. Include a control group of cells that are not stimulated with LPS.
-
Incubate the plates for a predetermined period (e.g., 24 hours) to allow for cytokine production.
-
Carefully collect the cell culture supernatants from each well.
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.[6][7]
-
Analyze the data to determine the dose-dependent inhibitory effect of this compound on the production of these pro-inflammatory cytokines.
Detailed Methodology 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
Male Wistar rats (or another suitable rodent strain) within a defined weight range.
-
This compound.
-
A suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose in water).[4]
-
1% (w/v) carrageenan solution in sterile saline.
-
A plethysmometer for measuring paw volume.
Procedure:
-
Acclimatize the rats to the experimental conditions for at least one week. Fast the animals overnight before the experiment, with free access to water.
-
Administer this compound at various doses via the desired route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group and a positive control group treated with a known NSAID like indomethacin.[8]
-
One hour after drug administration, induce acute inflammation by injecting 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[9][10]
-
Measure the volume of the inflamed paw for each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) following the carrageenan injection.[8]
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Determine the percentage of edema inhibition for each treatment group in comparison to the vehicle control group to assess the anti-inflammatory activity of this compound.
Mandatory Visualizations
Caption: this compound inhibits COX-1/2, blocking prostaglandin synthesis.
Caption: Workflow for in vitro and in vivo this compound experiments.
Caption: A logical approach to troubleshooting experimental variability.
Troubleshooting Guides
In Vitro Assay Variability
Issue: IC50 values for this compound are inconsistent between experiments.
| Question | Answer |
| Is the enzyme activity variable? | Ensure consistent storage and handling of COX enzymes. Avoid repeated freeze-thaw cycles and use a fresh aliquot for each experiment. |
| Is the this compound solution stable? | Prepare fresh stock solutions of this compound for each experiment. If storing, do so at an appropriate temperature and protect from light. |
| Are the assay conditions consistent? | Strictly control incubation times, temperature, and the pH of the assay buffer. |
| Is the substrate degrading? | Prepare fresh arachidonic acid solutions for each experiment as it is prone to oxidation. |
Issue: High background signal in a cell-based PGE2 ELISA.
| Question | Answer |
| Is there non-specific binding? | Ensure proper blocking of the ELISA plate wells according to the kit manufacturer's instructions. |
| Is the wash step adequate? | Increase the number and vigor of washes between antibody and substrate steps to remove unbound reagents. |
| Is the substrate contaminated? | Use fresh, high-quality substrate and protect it from light to prevent auto-oxidation. |
| Are the cells over-stimulated? | Optimize the concentration of the inflammatory stimulus (e.g., LPS) to ensure PGE2 levels fall within the linear range of the ELISA.[2] |
In Vivo Study Variability
Issue: High variability in paw edema measurements between animals in the same group.
| Question | Answer |
| Are the animals consistent? | Use animals of the same strain, sex, age, and weight. House them under identical conditions to minimize stress-induced variations. |
| Is the carrageenan injection technique consistent? | Ensure the same volume of carrageenan is injected into the same anatomical location of the paw for every animal. |
| Is the timing of measurements precise? | Take paw volume measurements at the exact same time points post-carrageenan injection for all animals to ensure comparability. |
| Is the vehicle affecting the results? | Ensure the vehicle is homogenous and administered consistently across all animals. Always include a vehicle-only control group to account for any effects of the vehicle itself.[4] |
Issue: this compound shows no significant anti-inflammatory effect.
| Question | Answer |
| Is the dose of this compound optimal? | The initial dose may be too low to elicit a significant response. It is highly recommended to conduct a dose-response study to identify the effective dose range.[4] |
| Is the timing of administration correct? | For acute inflammation models like carrageenan-induced paw edema, pre-treatment before the inflammatory stimulus is often necessary to see an effect. |
| Is the chosen animal model appropriate? | The inflammatory pathways in the selected animal model may not be predominantly driven by COX-mediated prostaglandins. |
| Is the compound bioavailable? | Consider the route of administration. If oral bioavailability is a concern, intraperitoneal or intravenous administration may provide more consistent exposure.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of anti-inflammatory, analgesic and TNF-α inhibition (upon RAW 264.7 cell line) followed by the selection of extract (leaf and stem) with respect to potency to introduce anti-oral-ulcer model obtained from Olax psittacorum (Lam.) Vahl in addition to GC-MS illustration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro production of TNF-alpha, IL-1 beta and IL-6 by mononuclear blood cells of patients with renal cell carcinoma undergoing rIL-2 treatment. Relation between clinical response and TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced production of tumor necrosis factor-alpha and interleukin-6 due to prolonged response to lipopolysaccharide in human macrophages infected in vitro with human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Loxoprofenol-SRS Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation pathways and byproducts of Loxoprofen (B1209778) and its active metabolite, Loxoprofenol-SRS. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Loxoprofen and this compound?
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug. After administration, it is metabolized in the body to its active form, Loxoprofenol. Loxoprofenol exists as different stereoisomers, and this compound refers to the specific (2S,1'R,2'S)-trans-alcohol stereoisomer, which is the most pharmacologically active metabolite.
Q2: What are the known degradation pathways of the parent drug, Loxoprofen?
Forced degradation studies on Loxoprofen have identified several key degradation pathways under various stress conditions:
-
Hydrolytic Degradation: Loxoprofen is susceptible to degradation under both acidic and basic conditions.
-
Oxidative Degradation: Exposure to oxidative conditions, such as hydrogen peroxide, leads to the formation of specific degradation products.[1][2]
-
Thermal Degradation: Heat can also induce the degradation of Loxoprofen. A study on heat-stressed Loxoprofen sodium adhesive tapes identified three primary degradation products.[3]
Q3: What are the major identified byproducts of Loxoprofen degradation?
Studies have identified the following degradation products of Loxoprofen:
-
DP-1: An oxidation product characterized by the cleavage of the cyclopentanone (B42830) ring, resulting in an oxodicarboxylic acid structure.[3]
-
DP-2: A cyclopentanone ring-hydroxylated loxoprofen.[3]
-
DP-3: A loxoprofen l-menthol (B7771125) ester, which may form in specific formulations.[3]
Q4: Are there established analytical methods for studying Loxoprofen degradation?
Yes, several stability-indicating analytical methods have been developed and validated for the determination of Loxoprofen in the presence of its degradation products. These primarily include:[1][2]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying Loxoprofen and its byproducts.[1][2][4]
-
High-Performance Thin-Layer Chromatography (HPTLC): Another chromatographic method used for the separation and analysis of Loxoprofen and its degradants.[1][2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental analysis of this compound degradation.
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor separation of this compound from its degradation products in HPLC. | - Inappropriate mobile phase composition. - Incorrect column selection. - Suboptimal flow rate or temperature. | - Optimize the mobile phase by varying the solvent ratio, pH, and using additives like ion-pairing agents. - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Adjust the flow rate and column temperature to improve resolution. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition. - Column degradation. - Temperature variations. | - Ensure proper mixing and degassing of the mobile phase. - Use a guard column and flush the column appropriately after each run. - Use a column oven to maintain a stable temperature. |
| Difficulty in identifying unknown degradation byproducts. | - Insufficient resolution from the parent peak. - Low concentration of the byproduct. - Lack of appropriate analytical standards. | - Employ gradient elution in HPLC to improve the separation of trace impurities. - Use more sensitive detectors like a mass spectrometer (LC-MS) for identification and structural elucidation. - If possible, isolate the impurity using preparative HPLC and characterize it using techniques like NMR and high-resolution mass spectrometry. |
| Apparent stability of this compound under stress conditions. | - Stress conditions are not harsh enough. - The chosen analytical method is not stability-indicating. | - Increase the duration, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). - Validate the analytical method according to ICH guidelines to ensure it can detect degradation products. This includes peak purity analysis using a photodiode array (PDA) detector. |
Postulated Degradation Pathways of this compound
While direct experimental studies on the forced degradation of this compound are limited in the reviewed literature, we can postulate potential degradation pathways based on the known degradation of Loxoprofen and the chemical structure of the alcohol metabolite. It is crucial to note that these are hypothetical pathways and require experimental verification.
Under oxidative stress, the secondary alcohol group in this compound is a likely site for further oxidation. This could lead to the formation of a ketone, reverting back to a Loxoprofen-like structure, which could then undergo the known degradation pathways of the parent drug, such as the cleavage of the cyclopentanone ring. Additionally, other positions on the molecule could be susceptible to hydroxylation.
Under hydrolytic and thermal stress, esterification or dehydration reactions might occur, although these are generally less common for this type of structure compared to oxidation.
Caption: Postulated degradation pathways of this compound.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on Loxoprofen, which can be adapted for this compound.
Forced Degradation Stock Solution Preparation
A stock solution of Loxoprofen sodium is prepared in methanol (B129727) at a concentration of 2.0 mg/mL.[2] This stock solution is then used for the following stress studies:
-
Acidic Conditions: The stock solution is treated with 2.0 M HCl and heated in a water bath at 80°C for 12 hours. The solution is then neutralized with 5.0 M NaOH.[2]
-
Basic Conditions: The stock solution is treated with 1.0 M NaOH and heated in a water bath at 80°C for 6 hours. The solution is then neutralized with 5.0 M HCl.[2]
-
Oxidative Conditions: The stock solution is treated with 3% (w/v) hydrogen peroxide and heated in a water bath at 80°C for 12 hours.[2]
The resulting solutions contain the degradation products and are diluted as needed for analysis by HPLC or HPTLC.[2]
HPLC-UV Method for Analysis
A validated HPLC-UV method for the separation of Loxoprofen from its degradation products utilizes the following conditions:[1][2]
-
Column: C18 analytical column.
-
Mobile Phase: An isocratic elution system with a mixture of acetonitrile (B52724) and 0.15% triethylamine (B128534) (pH adjusted to 2.2) in a 50:50 (v/v) ratio.[1][2]
Experimental Workflow for Degradation Study
Caption: General workflow for a forced degradation study.
Quantitative Data Summary
The following table summarizes the chromatographic conditions and validation parameters for a stability-indicating HPLC method for Loxoprofen.[2] This data can serve as a starting point for developing a method for this compound.
| Parameter | HPTLC-Densitometric Method | HPLC-UV Method |
| Stationary Phase | Silica gel F254 plates | C18 analytical column |
| Mobile Phase | Toluene:Acetone:Acetic Acid (1.8:1.0:0.1, v/v/v) | Acetonitrile:0.15% Triethylamine (pH 2.2) (50:50, v/v) |
| Detection Wavelength | 220 nm | 220 nm |
| Linearity Range | 1.0–16.0 µ g/band | 5.0–120.0 µg/mL |
| Correlation Coefficient (r) | 0.9997 | 0.9998 |
Disclaimer: The information provided on the degradation pathways of this compound is based on scientific literature regarding the parent compound, Loxoprofen, and general principles of chemical degradation. Direct experimental evidence for the forced degradation of this compound is limited. Researchers are strongly encouraged to perform their own stability studies to confirm these postulated pathways and identify any unique degradation byproducts.
References
- 1. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Identification of degradation products in loxoprofen sodium adhesive tapes by liquid chromatography-mass spectrometry and dynamic pressurized liquid extraction-solid-phase extraction coupled to liquid chromatography-nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of loxoprofen and its diastereomeric alcohol metabolites in human plasma and urine by a simple HPLC-UV detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Loxoprofenol-SRS dosage for different animal models
Welcome to the Technical Support Center for Loxoprofenol-SRS. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in various animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a sustained-release formulation of Loxoprofen (B1209778), a non-steroidal anti-inflammatory drug (NSAID). As a prodrug, Loxoprofen is converted in the body to its active metabolite, which then acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] The sustained-release formulation is designed to provide prolonged therapeutic effects, reducing the frequency of administration.[4]
Q2: How do I determine the appropriate starting dose of this compound for a new animal model?
A2: Determining the optimal dose requires careful consideration of the animal species, the specific research question, and the pharmacokinetic profile of the drug. As a starting point, you can refer to the dosage tables provided below, which are based on available literature for loxoprofen and other NSAIDs. It is crucial to conduct a pilot dose-finding study to determine the effective and safe dose for your specific experimental conditions. Dose conversion between species can be initially estimated based on body surface area (BSA).[5]
Q3: What are the most common routes of administration for this compound in animal models?
A3: The most common and recommended route of administration for this compound is oral gavage. This method ensures accurate dosing of the sustained-release formulation. Detailed protocols for oral gavage in rodents are provided in the "Experimental Protocols" section.
Q4: What are the potential side effects of this compound and how can I monitor for them?
A4: Similar to other NSAIDs, potential side effects of this compound can include gastrointestinal irritation, renal toxicity, and effects on platelet aggregation.[1] It is important to monitor the animals for clinical signs such as changes in appetite, activity level, posture, and feces consistency. For long-term studies, periodic blood work to monitor kidney and liver function is recommended. The "Troubleshooting Guide" section provides more detailed information on identifying and managing potential adverse effects.
Dosage Adjustment for Different Animal Models
The following tables provide a summary of recommended starting doses for this compound in various animal models. These are based on published data for loxoprofen and other NSAIDs. It is imperative to conduct dose-finding studies for your specific animal model and experimental setup.
Table 1: this compound Dosage Recommendations
| Animal Model | Recommended Starting Dose (mg/kg) | Dosing Frequency | Notes |
| Mouse | 5 - 10 mg/kg | Once daily | Start with the lower end of the dose range and observe for efficacy and any adverse effects. |
| Rat | 2.5 - 5 mg/kg | Once daily | Rats may be more sensitive to the gastrointestinal effects of NSAIDs. |
| Rabbit | 1 - 3 mg/kg | Once daily | Limited data available. Dose extrapolated from other NSAIDs. Close monitoring is essential. |
| Guinea Pig | 1 - 2 mg/kg | Once daily | Very limited data available. Dose extrapolated from other NSAIDs. Use with caution and monitor closely. |
Table 2: Comparative Pharmacokinetic Parameters of Loxoprofen (Immediate-Release)
| Animal Model | Tmax (hours) | Cmax (µg/mL) | Half-life (hours) | Bioavailability (%) |
| Mouse | ~0.5 | Varies with dose | ~1.2 | Not reported |
| Rat | ~0.5 | Varies with dose | ~1.3 | ~74% (oral)[6] |
| Beagle Dog | ~0.5 | Varies with dose | ~1.25 | High |
Note: This data is for immediate-release loxoprofen and is provided for reference. The sustained-release formulation will have a delayed Tmax and a prolonged half-life.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rodents (Mice and Rats)
Materials:
-
This compound formulation
-
Appropriate vehicle for suspension (e.g., 0.5% carboxymethylcellulose)
-
Animal scale
-
Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)
-
Syringes
Procedure:
-
Animal Preparation:
-
Weigh the animal accurately to calculate the correct dose volume.
-
Gently restrain the animal to minimize stress. For mice, scruff the neck and back skin. For rats, wrap in a towel or use a commercial restrainer.
-
-
Dosage Preparation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the suspension is well-mixed before each administration.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle to ensure you do not insert it too far.
-
-
Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. The animal should swallow the tube. Do not force the needle. If you meet resistance, withdraw and try again.
-
Once the needle is in the stomach (up to the pre-measured mark), administer the suspension slowly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Observe the animal for a few minutes to ensure there are no signs of respiratory distress (e.g., coughing, gasping).
-
Return the animal to its cage and monitor for any adverse effects over the next few hours.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced food and water intake | Gastrointestinal discomfort or ulceration. | - Ensure the animal is well-hydrated. - Consider reducing the dose or discontinuing treatment if signs persist. - Co-administration of a gastroprotectant may be considered after veterinary consultation. |
| Lethargy or hunched posture | Pain, systemic toxicity, or gastrointestinal issues. | - Assess the animal for other clinical signs. - Evaluate the dosage; it may be too high. - If signs are severe, euthanize the animal and perform a necropsy to determine the cause. |
| Diarrhea or soft stools | Gastrointestinal irritation. | - Monitor the severity and frequency. - Ensure fresh water is available to prevent dehydration. - If diarrhea is severe or persistent, discontinue treatment. |
| Regurgitation or signs of choking during gavage | Improper gavage technique; needle in the trachea. | - Immediately stop the procedure. - Hold the animal with its head down to allow any fluid to drain. - Observe closely for signs of respiratory distress. If they occur, veterinary intervention is required. - Review and practice proper gavage technique. |
| Variable or unexpected experimental results | Incorrect dosing, improper formulation, or animal-to-animal variability. | - Verify the accuracy of dose calculations and administration technique. - Ensure the sustained-release formulation is properly suspended before each dose. - Increase the number of animals per group to account for biological variability. |
Signaling Pathway and Experimental Workflow Diagrams
Loxoprofen's Mechanism of Action: COX Inhibition
Caption: Loxoprofen's non-selective inhibition of COX-1 and COX-2.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A typical experimental workflow for preclinical studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Pharmacokinetics and Paw Withdrawal Pressure in Female Guinea Pigs (Cavia porcellus) Treated with Sustained-Release Buprenorphine and Buprenorphine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. NSAIDs Nonsteroidal AntiInflammatory Drugs | VCA Animal Hospitals [vcahospitals.com]
- 6. Absorption, distribution, metabolism and excretion of loxoprofen after dermal application of loxoprofen gel to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Loxoprofen-SRS and Parecoxib Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory and analgesic properties of Loxoprofen (B1209778), particularly in its sustained-release system (SRS) formulation, and Parecoxib Sodium. The comparison is based on available experimental data from clinical and preclinical studies.
Introduction and Mechanism of Action
Loxoprofen and Parecoxib are both nonsteroidal anti-inflammatory drugs (NSAIDs) that function as prodrugs, meaning they are converted into their active forms in the body.[1][2][3][4] However, they differ significantly in their mechanism of action.
-
Loxoprofen is a non-selective cyclooxygenase (COX) inhibitor.[1][5] After oral administration, it is absorbed and rapidly converted to its active trans-alcohol metabolite.[2][6][7] This active form inhibits both COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins (B1171923) and other mediators of pain and inflammation.[2][8] The prodrug nature of loxoprofen is suggested to reduce direct irritation to the gastric mucosa.[2][7] Sustained-release formulations (SRS) are designed to provide more stable and prolonged plasma concentrations compared to immediate-release tablets.[9]
-
Parecoxib Sodium is a selective COX-2 inhibitor.[3][10] It is administered via injection and is rapidly hydrolyzed in the body to its active metabolite, valdecoxib.[4][11][12] Valdecoxib selectively inhibits the COX-2 enzyme, which is primarily induced at sites of inflammation.[3] This selectivity is intended to reduce the risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the stomach lining.[3]
Signaling Pathway: Prostaglandin Synthesis Inhibition
The primary mechanism for both drugs involves the inhibition of the cyclooxygenase pathway, which converts arachidonic acid into prostaglandins that mediate inflammation and pain.
Comparative Efficacy from Clinical Studies
Direct head-to-head clinical trials comparing Loxoprofen-SRS and Parecoxib sodium are not available in the reviewed literature. However, data from separate studies comparing each drug to other NSAIDs provide an indirect basis for assessing their relative analgesic efficacy. The primary endpoint in these studies is often pain reduction, measured using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).
Table 1: Summary of Analgesic Efficacy Data
| Drug Comparison | Indication | Key Efficacy Endpoints & Results | Reference |
| Loxoprofen vs. Celecoxib (B62257) | Postoperative pain after spinal surgery | - No significant difference in maximum and mean daily NRS scores. - Loxoprofen showed a greater improvement in NRS score at 30 min and 2 hours post-administration. | [13] |
| Loxoprofen vs. Celecoxib | Postoperative pain after arthroscopic knee surgery | - No significant differences in VAS scores (at rest and on movement) were observed between the Loxoprofen and Celecoxib groups throughout the observation period. | [14][15] |
| Parecoxib vs. Ketorolac | Postoperative pain after uvulopalatopharyngoplasty (UPPP) | - Mean VAS scores were significantly lower in the Parecoxib group at 24h (3.6 vs. 5.0) and 48h (2.5 vs. 3.9) post-operation. - Parecoxib showed superior efficacy in managing swallowing pain at all time points up to 72h. | [16] |
| Parecoxib vs. Placebo | Postoperative pain after total knee arthroplasty (TKA) | - Median time to rescue medication was significantly longer for Parecoxib (21.5 hours) compared to placebo (4.1 hours). - Pain intensity difference was significantly greater for Parecoxib at all time points up to 24 hours. | [17] |
Experimental Protocols
The methodologies employed in key clinical trials provide a framework for understanding the evidence presented.
Protocol 1: Loxoprofen vs. Celecoxib for Post-Spinal Surgery Pain[13]
-
Study Design: A randomized, comparative study.
-
Patient Population: 141 patients undergoing spinal surgery.
-
Intervention:
-
Loxoprofen group (n=73): 180 mg/day orally.
-
Celecoxib group (n=68): 200 mg/day orally.
-
Drugs were administered from day 1 to day 7 post-surgery.
-
-
Primary Outcome Measures: Pain intensity was evaluated using a Numeric Rating Scale (NRS) at nine predefined times each day.
-
Analysis: Comparison of maximum and mean NRS scores between the two groups.
Protocol 2: Parecoxib vs. Ketorolac for Post-UPPP Surgery Pain[16]
-
Study Design: A prospective, randomized, double-blind study.
-
Patient Population: 83 patients undergoing uvulopalatopharyngoplasty (UPPP).
-
Intervention:
-
Parecoxib group: 40 mg intravenously every 12 hours for 2 days.
-
Ketorolac group: 30 mg intravenously every 8 hours for 2 days.
-
-
Primary Outcome Measures: Postoperative pain and swallowing discomfort assessed using a Visual Analog Scale (VAS) at 4, 24, 48, and 72 hours.
-
Analysis: Comparison of mean VAS scores between the two groups at each time point.
Experimental Workflow: Representative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial assessing postoperative pain.
Discussion and Conclusion
Based on indirect comparisons, both Loxoprofen and Parecoxib are effective analgesics for postoperative pain.
-
Loxoprofen demonstrates comparable efficacy to the selective COX-2 inhibitor Celecoxib, with some evidence suggesting a more rapid onset of pain relief.[13] As a non-selective inhibitor, it impacts both COX-1 and COX-2. The development of sustained-release formulations aims to prolong its therapeutic effect and potentially improve patient compliance.[9]
-
Parecoxib , a selective COX-2 inhibitor, has shown superior analgesic benefits compared to the non-selective NSAID Ketorolac in the early postoperative period.[16] Its injectable formulation allows for rapid administration when oral intake is not feasible. The primary theoretical advantage of its COX-2 selectivity is a reduced potential for gastrointestinal adverse events compared to non-selective NSAIDs.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
- 3. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Parecoxib - Australian Prescriber [australianprescriber.tg.org.au]
- 12. mims.com [mims.com]
- 13. Loxoprofen sodium and celecoxib for postoperative pain in patients after spinal surgery: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of treatment with celecoxib, loxoprofen, and acetaminophen on postoperative acute pain after arthroscopic knee surgery: A randomized, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. dovepress.com [dovepress.com]
A Comparative Analysis of Loxoprofen and Intravenous Ibuprofen for Analgesia
A head-to-head comparison of the analgesic potency of intravenous (IV) loxoprofen (B1209778) and IV ibuprofen (B1674241) is challenging due to a lack of direct comparative clinical trials. While extensive data exists for the efficacy of IV ibuprofen in postoperative pain management, clinical research on the intravenous formulation of loxoprofen is limited, with most studies focusing on its oral and topical applications.
This guide provides a comprehensive comparison based on the available scientific literature, detailing the mechanism of action, and presenting clinical data for each drug. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: A Shared Pathway
Both loxoprofen and ibuprofen are propionic acid derivatives that exert their analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2]
Loxoprofen is a prodrug, meaning it is administered in an inactive form and is rapidly converted to its active trans-alcohol metabolite, known as loxoprofen-SRS, in the body.[1] This active metabolite is a potent inhibitor of both COX-1 and COX-2.[1] Ibuprofen, on the other hand, is administered in its active form.[2]
Intravenous Ibuprofen: Analgesic Efficacy in Postoperative Pain
Numerous clinical trials have established the efficacy of intravenous ibuprofen in managing postoperative pain, often as part of a multimodal analgesic regimen. These studies consistently demonstrate a reduction in pain scores and a decrease in the need for opioid rescue medication.
Key Experimental Data
| Study | Surgery Type | Ibuprofen Dose | Comparator | Primary Efficacy Endpoint | Key Findings |
| Gago Martínez A, et al. (2016)[3] | Abdominal & Orthopedic | 800 mg q6h | Placebo | Median morphine consumption in 24h | Reduced mean morphine consumption from 29.8 mg to 14.22 mg (p=0.015). Significant decrease in VAS scores at rest and during movement compared to placebo (p=0.02).[3] |
| Ciftci B, et al. (2022)[2] | Laparoscopic Cholecystectomy | 800 mg (preop) | Ketorolac (B1673617) | Postoperative VAS score in recovery room | Ibuprofen group had a significantly higher immediate postoperative VAS score compared to ketorolac (5.09 vs. 4.61, p=0.027).[2] |
| O'Neal, J. B., et al. (2018)[4] | Arthroscopic Knee Surgery | 800 mg (preop) | Ketorolac | VAS pain score on arrival in PACU | Ibuprofen group had significantly lower median VAS scores at rest (9 vs. 33, p=0.0064) and movement (15 vs. 38, p=0.0018) upon arrival in the PACU compared to ketorolac.[4] |
Experimental Protocol: A Representative Study (Gago Martínez A, et al., 2016)
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized clinical trial.[3]
-
Participants: 206 patients undergoing either abdominal or orthopedic surgery.[3]
-
Intervention: Patients were randomly assigned to receive either 800 mg of IV ibuprofen or a placebo every 6 hours. All patients had access to morphine through a patient-controlled analgesia (PCA) pump.[3]
-
Primary Outcome: The primary measure of efficacy was the median morphine consumption within the first 24 hours following surgery.[3]
-
Secondary Outcomes: Pain intensity was assessed using a Visual Analog Scale (VAS) at rest and during movement. Tolerability and safety were also evaluated.[3]
Loxoprofen: Analgesic Efficacy in Postoperative Pain (Oral Administration)
Key Experimental Data (Oral Loxoprofen)
| Study | Surgery Type | Loxoprofen Dose | Comparator | Primary Efficacy Endpoint | Key Findings |
| Sekiguchi H, et al. (2015)[1] | Spinal Surgery | 180 mg/day | Celecoxib (B62257) 200 mg/day | Numeric Rating Scale (NRS) for pain | No significant difference in maximum and mean NRS scores between loxoprofen and celecoxib. Loxoprofen showed a greater improvement in NRS score at 30 minutes and 2 hours post-administration.[1] |
| Al-Sabbagh M, et al. (2019)[5] | Dental Extraction | 60 mg | Diclofenac K 50 mg | Verbal Descriptor Scale for pain | Both drugs showed significant pain reduction. Diclofenac potassium showed slightly better pain relief at 36 hours post-operation (p=0.019), with comparable efficacy at other time points.[5] |
| Nishimura F, et al. (2021)[3] | Radical Prostatectomy | Not specified | Acetaminophen (B1664979) | Postoperative NRS | The loxoprofen group had significantly lower NRS scores on postoperative day 5 compared to the acetaminophen group. The use of PCA and rescue analgesics was higher in the acetaminophen group.[3] |
Experimental Protocol: A Representative Study (Sekiguchi H, et al., 2015)
-
Study Design: A randomized comparative study.[1]
-
Participants: 141 patients undergoing spinal surgery.[1]
-
Intervention: Patients were randomly assigned to receive either oral loxoprofen (180 mg/day) or oral celecoxib (200 mg/day) from day 1 to day 7 post-surgery.[1]
-
Primary Outcome: Pain was evaluated using a Numeric Rating Scale (NRS) at nine predefined times each day.[1]
-
Secondary Outcomes: Laboratory data and adverse events were recorded.[1]
Conclusion
Based on the available evidence, intravenous ibuprofen is a well-established analgesic for the management of postoperative pain, with proven efficacy in reducing pain scores and opioid consumption. Loxoprofen, primarily studied in its oral form for postoperative pain, has demonstrated comparable efficacy to other oral NSAIDs like celecoxib and diclofenac.
A direct comparison of the analgesic potency of intravenous loxoprofen and intravenous ibuprofen is not possible without head-to-head clinical trials. Future research focusing on the intravenous administration of loxoprofen in a controlled postoperative setting is necessary to provide a definitive comparison of the analgesic potency of these two NSAIDs. Researchers and clinicians should consider the available data and the specific clinical context when choosing an appropriate analgesic agent.
References
- 1. Loxoprofen sodium and celecoxib for postoperative pain in patients after spinal surgery: a randomized comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical effect of preoperative intravenous non-steroidal anti-inflammatory drugs on relief of postoperative pain in patients after laparoscopic cholecystectomy: Intravenous ibuprofen vs. intravenous ketorolac [ahbps.org]
- 3. Comparison between the Effects of Loxoprofen and Acetaminophen on Postoperative Pain Following Radical Prostatectomy: A Propensity Score Matching Analysis [jstage.jst.go.jp]
- 4. Frontiers | Comparing the Efficacy of IV Ibuprofen and Ketorolac in the Management of Postoperative Pain Following Arthroscopic Knee Surgery. A Randomized Double-Blind Active Comparator Pilot Study [frontiersin.org]
- 5. Loxoprofen Sodium Versus Diclofenac Potassium for Post-Dental Extraction Pain Relief: A Randomized, Triple-Blind, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loxoprofen-SRS and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological performance of Loxoprofen's active metabolite, Loxoprofen-SRS, with other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and drug development.
Mechanism of Action: A Shared Pathway with Key Differences
NSAIDs exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.
Loxoprofen (B1209778) is a prodrug that is rapidly converted to its active metabolite, a trans-alcohol form known as Loxoprofen-SRS, after oral administration. It is this active metabolite that exhibits non-selective inhibition of both COX-1 and COX-2 enzymes. The prodrug nature of loxoprofen is suggested to contribute to a lower incidence of gastrointestinal side effects compared to some other NSAIDs, as the parent compound is less irritating to the gastric mucosa before its absorption and conversion.
dot
Caption: Mechanism of Action of Loxoprofen-SRS and other NSAIDs.
Comparative Efficacy: In Vitro COX Inhibition
The potency of NSAIDs is often compared by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1/COX-2 IC50 is used to express the selectivity of a drug. A higher ratio suggests greater selectivity for COX-2.
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Loxoprofen-SRS | 0.64[1] | 1.85[1] | 0.35[1] |
| Ibuprofen | 12[2] | 80[2] | 0.15[2] |
| Naproxen | 0.1 | 1.2 | 0.08 |
| Diclofenac | 0.076[2] | 0.026[2] | 2.9[2] |
| Celecoxib | 15[1] | 0.04[1] | 375[1] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The selectivity ratio for Naproxen is estimated based on available data.
dot
References
Loxoprofenol-SRS: An In Vivo Examination of its Anti-Inflammatory Potency Compared to Leading NSAIDs
For Immediate Release
This comprehensive guide presents a validation of the in vivo anti-inflammatory activity of Loxoprofenol-SRS, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen (B1209778). Through a comparative analysis with commonly used NSAIDs—Diclofenac (B195802), Ibuprofen, and the COX-2 selective inhibitor Celecoxib—this document provides researchers, scientists, and drug development professionals with objective experimental data to evaluate its therapeutic potential.
Executive Summary
Loxoprofen is a prodrug that is rapidly converted to its active metabolite, this compound (the trans-OH form), after oral administration.[1][2] This active form exerts its anti-inflammatory effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] This inhibition curtails the production of prostaglandins, key mediators of inflammation, pain, and fever. This guide consolidates in vivo data from various studies utilizing established animal models of inflammation, such as carrageenan-induced paw edema and adjuvant-induced arthritis in rats, to provide a comparative assessment of this compound's efficacy.
Comparative Anti-Inflammatory Activity
The following tables summarize the quantitative data from in vivo studies, offering a clear comparison of the anti-inflammatory potency of this compound against other NSAIDs.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time Point (hours) | Reference |
| Loxoprofen Sodium | 1 | Not specified, significant reduction | 3 | [4] |
| Ibuprofen | Not specified | Statistically significant decrease | 1, 2, 3 | [5] |
| Celecoxib | 10 | Significant and prolonged inhibition | up to 4 | [6] |
| Diclofenac | Not specified | Significant differences in paw volume | 1, 3, 5 | [7] |
Table 2: Comparative Efficacy in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg/day) | Effect on Paw Edema | Study Duration (days) | Reference |
| Loxoprofen Sodium | 4 | Reduced atherosclerotic lesions | 56 | [8] |
| Naproxen | Not specified | Comparable reduction to other NSAIDs | 14 | [3] |
| Celecoxib | Not specified | Comparable reduction to other NSAIDs | 14 | [3] |
| Benoxaprofen (B1668000) | 30-40 | Marked suppression of bone damage | 15 | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.
Procedure:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, Diclofenac, Ibuprofen, Celecoxib) or vehicle (control) are administered orally or intraperitoneally at specified doses, typically 1 hour before carrageenan injection.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Adjuvant-Induced Arthritis in Rats
This model is used to evaluate the efficacy of anti-inflammatory drugs in a chronic inflammatory condition that resembles rheumatoid arthritis.
Procedure:
-
Animal Model: Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the footpad or base of the tail.
-
Drug Administration: Treatment with the test compounds or vehicle is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continued for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring several parameters, including:
-
Paw Volume: Measured periodically using a plethysmometer.
-
Arthritic Score: A visual scoring system to assess the severity of inflammation in multiple joints.
-
Body Weight: Monitored as an indicator of systemic inflammation and animal well-being.
-
Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess synovial inflammation, cartilage destruction, and bone erosion.
-
-
Data Analysis: The effects of the treatments are determined by comparing the changes in paw volume, arthritic scores, and histopathological findings between the treated and control groups.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway involved in inflammation and the experimental workflow for evaluating anti-inflammatory agents.
References
- 1. Comparative effect of antiinflammatory drugs on rat paw edema induced by human sterile dental plaque extract, carrageenan or dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NSAID loxoprofen inhibits high threshold or wide dynamic range neuronal responses in the rat at different time-courses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njppp.com [njppp.com]
- 6. Description: The effect of non-steroidal anti-inflammatory drugs on carrageenan-induced paw oedema in rats [aunilo.uum.edu.my]
- 7. Analgesic and anti-inflammatory effects of diclofenac and ketoprofen patches in two different rat models of acute inflammation - Journal of King Saud University - Science [jksus.org]
- 8. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of benoxaprofen and other anti-inflammatory drugs on bone damage in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Loxoprofen's Active Metabolite in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of immunoassay-based detection of loxoprofen (B1209778), with a specific focus on the potential cross-reactivity of its primary active metabolite, Loxoprofenol-SRS (trans-alcohol form). Due to a lack of publicly available experimental data specifically detailing the cross-reactivity of this compound in loxoprofen immunoassays, this guide will establish a framework for understanding the potential for such interactions. It will also compare the immunoassay method with established, highly specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).
Introduction: The Significance of Loxoprofen Metabolism in Detection
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) administered as a prodrug.[1][2] Following administration, it is rapidly metabolized in the body to its active form, an alcohol metabolite known as this compound (trans-alcohol metabolite), which is responsible for its therapeutic effects.[1][2][3] This metabolic conversion is a critical consideration for accurately quantifying the pharmacologically active component in biological samples. Immunoassays, while offering high throughput and ease of use, are susceptible to cross-reactivity from structurally similar molecules, such as metabolites.
Immunoassay for Loxoprofen: A Potential for Cross-Reactivity
Immunoassays for small molecules like loxoprofen are typically designed as competitive assays. In this format, a labeled loxoprofen competes with the loxoprofen in a sample for binding to a limited number of specific antibodies. The resulting signal is inversely proportional to the concentration of loxoprofen in the sample.
Given the structural similarity between loxoprofen and its active metabolite, this compound, there is a significant theoretical potential for the antibody to recognize both molecules. The degree of this cross-reactivity would depend on the specific epitope the antibody was raised against. An antibody targeting a region of the loxoprofen molecule that is unaltered during its metabolic conversion to this compound would likely exhibit high cross-reactivity.
At present, specific quantitative data on the cross-reactivity of this compound in commercially available or research-based loxoprofen immunoassays is not available in peer-reviewed literature.
Comparison of Analytical Methods
For the specific and simultaneous quantification of loxoprofen and its metabolites, chromatographic methods are the current gold standard. A comparison of these methods with a hypothetical loxoprofen immunoassay is presented below.
| Feature | Immunoassay (Hypothetical) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen binding | Separation based on polarity | Separation based on polarity and mass-to-charge ratio |
| Specificity | Potentially lower; susceptible to cross-reactivity from metabolites like this compound. | High; can separate parent drug from metabolites.[4][5] | Very high; provides structural confirmation.[6][7] |
| Sensitivity | Generally high | Moderate to high | Very high |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Minimal | Moderate | More extensive |
| Instrumentation Cost | Low to moderate | Moderate | High |
| Expertise Required | Minimal | Moderate | High |
| Information Provided | Total "loxoprofen-like" immunoreactivity | Concentration of parent drug and metabolites | Definitive concentration and identification of parent drug and metabolites |
Experimental Protocols
Hypothetical Competitive ELISA Protocol for Loxoprofen
This protocol is a generalized procedure for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of loxoprofen in biological samples.
-
Coating: A microtiter plate is coated with a capture antibody specific to loxoprofen.
-
Blocking: Non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).
-
Competition: Samples or standards containing loxoprofen are added to the wells, followed by the addition of a known amount of enzyme-labeled loxoprofen (e.g., loxoprofen-HRP conjugate).
-
Incubation: The plate is incubated to allow competition between the sample/standard loxoprofen and the enzyme-labeled loxoprofen for binding to the capture antibody.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric reaction.
-
Signal Detection: The absorbance is measured using a microplate reader. The signal intensity is inversely proportional to the amount of loxoprofen in the sample.
Standard LC-MS/MS Protocol for Loxoprofen and Metabolites
The following is a summarized protocol based on established methods for the analysis of loxoprofen and its metabolites.[8][6][7]
-
Sample Preparation: Biological samples (e.g., plasma, urine) are subjected to protein precipitation and/or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer is used to separate loxoprofen, this compound, and other metabolites.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and fragmented. Specific precursor-product ion transitions are monitored for the quantification of each compound.
Visualizing the Concepts
To better illustrate the topics discussed, the following diagrams are provided.
References
- 1. Exploring the Metabolism of Loxoprofen in Liver Microsomes: The Role of Cytochrome P450 and UDP-Glucuronosyltransferase in Its Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loxoprofen - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous stereoisomeric separation of loxoprofen sodium and its alcohol metabolites. Application to a stereoselective pharmacokinetic study - Arabian Journal of Chemistry [arabjchem.org]
- 8. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Loxoprofenol-SRS vs. Selective COX-2 Inhibitors: A Comparative Efficacy and Safety Analysis
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the choice between a non-selective cyclooxygenase (COX) inhibitor like Loxoprofen (B1209778) and a selective COX-2 inhibitor is a critical decision for researchers and drug development professionals. This guide provides an objective comparison of the efficacy and safety of Loxoprofenol-SRS, a sustained-release formulation of Loxoprofen, against commonly used selective COX-2 inhibitors such as celecoxib (B62257) and etoricoxib (B1671761). This comparison is supported by experimental data from various clinical studies.
Loxoprofen is a prodrug that, after oral administration, is converted to its active metabolite, which then inhibits both COX-1 and COX-2 enzymes.[1][2][3] This non-selective inhibition is responsible for both its therapeutic effects (analgesia and anti-inflammation) and its potential gastrointestinal side effects.[1][2][3] In contrast, selective COX-2 inhibitors were developed to primarily target COX-2, the isoform induced during inflammation, while sparing the protective effects of COX-1 in the gastrointestinal tract.[4][5]
Comparative Efficacy
Clinical studies have demonstrated that loxoprofen and selective COX-2 inhibitors exhibit comparable analgesic and anti-inflammatory efficacy in various conditions.
In a study on patients with frozen shoulder, both celecoxib and loxoprofen significantly improved pain scores.[6] However, celecoxib was found to be more effective for nocturnal pain.[6] Another study on postoperative pain after arthroscopic knee surgery found that celecoxib and loxoprofen had comparable analgesic effects, and both were superior to acetaminophen.[7] For acute pain following third mandibular molar extraction, celecoxib was shown to be of equal clinical value to loxoprofen.[8]
While direct comparative efficacy data for the sustained-release formulation, this compound, against selective COX-2 inhibitors is limited, pharmacokinetic studies of a novel sustained-release loxoprofen pellet formulation have shown a more stable and prolonged plasma drug concentration profile compared to immediate-release tablets.[9] This suggests the potential for extended therapeutic effects, which could be advantageous in managing chronic pain conditions.
Data Presentation: Efficacy Comparison
| Study Focus | This compound/Loxoprofen Dosage | Selective COX-2 Inhibitor & Dosage | Key Efficacy Findings | Reference |
| Frozen Shoulder | Loxoprofen 60 mg, 3 times daily | Celecoxib 100 mg, twice daily | Both significantly improved pain scores; celecoxib was more effective for nocturnal pain. | [6] |
| Postoperative Knee Surgery Pain | Loxoprofen 60 mg | Celecoxib 400 mg initial, then 200 mg | Comparable analgesic effects; both superior to acetaminophen. | [7] |
| Post-Third Molar Extraction Pain | Loxoprofen (dosage not specified) | Celecoxib (dosage not specified) | Equal clinical value in managing acute pain. | [8] |
| Osteoarthritis | Not directly compared | Etoricoxib 60 mg once daily vs. Diclofenac (B195802) 50 mg three times daily | Etoricoxib was comparable in efficacy to diclofenac. | [8] |
| Osteoarthritis | Not directly compared | Etoricoxib 60 mg once daily vs. Naproxen (B1676952) 500 mg twice daily | Both demonstrated long-term clinical efficacy. | [10] |
Gastrointestinal Safety Profile
A primary differentiator between non-selective NSAIDs and selective COX-2 inhibitors is their gastrointestinal (GI) safety profile. Selective COX-2 inhibitors are designed to reduce the risk of GI adverse events.[4][5]
Studies have shown that selective COX-2 inhibitors are associated with a lower incidence of upper GI adverse events compared to non-selective NSAIDs.[4] For instance, celecoxib has demonstrated a significantly lower rate of serious upper GI events compared to non-selective NSAIDs like naproxen and diclofenac.[11] Similarly, rofecoxib (B1684582) showed a reduced risk of clinically important GI events compared to naproxen.[12]
Loxoprofen, being a prodrug, is designed to have a reduced direct irritant effect on the gastric mucosa.[13] However, as a non-selective COX inhibitor, it still carries a risk of systemic GI toxicity through the inhibition of COX-1.[4] A study comparing celecoxib with loxoprofen and a placebo in healthy subjects found that the incidence of gastroduodenal ulcers was significantly lower in the celecoxib and placebo groups compared to the loxoprofen group.
Data Presentation: Gastrointestinal Safety Comparison
| Study Focus | This compound/Loxoprofen Dosage | Selective COX-2 Inhibitor & Dosage | Key Gastrointestinal Safety Findings | Reference |
| Healthy Subjects (Endoscopic Ulcers) | Loxoprofen (dosage not specified) | Celecoxib (dosage not specified) | Incidence of gastroduodenal ulcers was significantly lower with celecoxib. | |
| Osteoarthritis | Not directly compared | Celecoxib 100 mg or 200 mg BID vs. Diclofenac 50 mg BID or Naproxen 500 mg BID | Celecoxib had significantly fewer serious upper GI events. | [11] |
| Rheumatoid Arthritis | Not directly compared | Rofecoxib vs. Naproxen | Rofecoxib significantly decreased the risk of clinically important GI events. | [12] |
| General NSAID Comparison | Various NSAIDs | Celecoxib, Rofecoxib | COX-2 selective NSAIDs were associated with a lower incidence but greater severity of GI events, primarily in the upper GI tract. | [4] |
Experimental Protocols
Protocol for Comparative Efficacy in Frozen Shoulder[6]
-
Study Design: A randomized, comparative study.
-
Participants: Patients diagnosed with frozen shoulder presenting with pain.
-
Intervention:
-
Celecoxib group (n=37): 100 mg twice daily for 1-2 weeks.
-
Loxoprofen group (n=33): 60 mg three times daily for 1-2 weeks.
-
-
Primary Outcome: Pain intensity assessed using a visual analog scale (VAS) ranging from 0 to 5.
-
Secondary Outcome: Disappearance of nocturnal pain.
-
Data Analysis: Comparison of VAS scores before and after treatment within and between groups. Analysis of the percentage of patients with disappearance of nocturnal pain.
Protocol for Assessing Gastrointestinal Safety in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adult volunteers.
-
Intervention:
-
Loxoprofen group.
-
Celecoxib group.
-
Placebo group.
-
-
Primary Outcome: Incidence of gastroduodenal ulcers, as detected by endoscopy at baseline and after a specified treatment period.
-
Secondary Outcomes: Incidence of other GI adverse events, such as dyspepsia, abdominal pain, and nausea.
-
Data Analysis: Comparison of the incidence of gastroduodenal ulcers and other GI adverse events among the treatment groups.
Mandatory Visualizations
Caption: COX-1 and COX-2 Signaling Pathway and Inhibition by NSAIDs.
Caption: Typical Experimental Workflow for a Comparative Clinical Trial.
Caption: Logical Comparison of this compound and Selective COX-2 Inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Loxoprofen - Wikipedia [en.wikipedia.org]
- 3. Loxoprofen | C15H18O3 | CID 3965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NSAIDs, gastrointestinal toxicity and inflammatory bowel disease | Gastroenterología y Hepatología (English Edition) [elsevier.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the therapeutic efficacy and tolerability of etoricoxib and diclofenac in patients with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of the efficacy and safety of etoricoxib compared with naproxen in two, 138‐week randomised studies of patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmj.com [bmj.com]
- 13. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]
In Vivo Validation of Loxoprofenol-SRS Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic and anti-inflammatory properties of Loxoprofenol-SRS, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen, with other commonly used analgesics. The data presented is a synthesis of findings from multiple preclinical studies.
Executive Summary
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite, this compound, following oral administration. This active form is a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 enzymes involved in the prostaglandin (B15479496) synthesis pathway. Preclinical evidence suggests that this compound exhibits potent analgesic and anti-inflammatory effects, comparable or, in some aspects, superior to other NSAIDs. Notably, some studies indicate a faster onset of action and a favorable gastrointestinal safety profile compared to some traditional NSAIDs.
Mechanism of Action: Prostaglandin Synthesis Inhibition
This compound exerts its analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of pain, inflammation, and fever. By blocking this pathway, this compound reduces the production of these pro-inflammatory molecules.
Reproducibility of Loxoprofenol-SRS Effects in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on Loxoprofenol-SRS, a transdermal formulation of the non-steroidal anti-inflammatory drug (NSAID) Loxoprofen (B1209778). Due to the limited availability of direct head-to-head preclinical studies of this compound against other common NSAIDs, this guide offers an indirect comparison by summarizing available data for Loxoprofen and other widely used NSAIDs—Diclofenac (B195802), Celecoxib (B62257), and Ibuprofen—in established preclinical models of inflammation and safety. This approach aims to provide a valuable resource for evaluating the reproducibility and potential therapeutic profile of this compound in a preclinical setting.
Executive Summary
Loxoprofen is a prodrug that is converted to its active metabolite, an inhibitor of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain.[1] this compound refers to the S-isomer of the alcohol metabolite, which is the active form. Preclinical data suggests that Loxoprofen and its derivatives exhibit potent anti-inflammatory and analgesic effects. Comparisons with other NSAIDs indicate that its efficacy is comparable to that of established drugs like Diclofenac, Celecoxib, and Ibuprofen in relevant animal models. However, differences in safety profiles, particularly concerning gastrointestinal (GI) and cardiovascular (CV) effects, are critical considerations in preclinical assessment. This guide synthesizes the available data to facilitate an evidence-based evaluation.
Efficacy in Preclinical Models of Inflammation
The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[2] The model involves injecting carrageenan into the rat's paw, which induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group.
While direct comparative data for a this compound patch in this model is scarce, studies on oral Loxoprofen and a novel derivative, fluoro-loxoprofen, provide valuable insights into its anti-inflammatory potential.
Table 1: Comparative Efficacy of NSAIDs in the Carrageenan-Induced Paw Edema Model in Rats
| Drug | Dose | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Loxoprofen | Not specified | Not specified | Not specified | Not specified | Data not available in direct comparative studies |
| Fluoro-loxoprofen | Not specified | Oral | 1-3 hours | Equivalent to Loxoprofen and Celecoxib | [3] |
| Diclofenac | 5 mg/kg | Oral | 2 hours | 56.17 | [4] |
| 20 mg/kg | Oral | 3 hours | 71.82 | [4] | |
| 8 mg/kg | p.o. | 5 hours | 53.07 | [2] | |
| Celecoxib | 50 mg/kg | p.o. | 5 hours | Significant inhibition | [5] |
| Ibuprofen | Not specified | Not specified | 1-2 hours | Significant inhibition | [6] |
Note: The data presented is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Safety Profile in Preclinical Models
The safety assessment of NSAIDs in preclinical models primarily focuses on gastrointestinal and cardiovascular adverse effects.
Gastrointestinal Safety
NSAID-induced gastrointestinal toxicity is a major concern.[7] Preclinical studies in rats are commonly used to evaluate the potential for drugs to cause gastric and intestinal lesions.
A study on a novel NSAID, fluoro-loxoprofen, highlighted its reduced ulcerogenic potential compared to other NSAIDs.[3] In vitro studies using Caco-2 cells, a model for the intestinal barrier, have shown that Loxoprofen can enhance intestinal barrier function at low concentrations, an effect attributed to its active metabolite.[1][8] In contrast, celecoxib and rofecoxib (B1684582), while not causing lesions in healthy rat gastrointestinal mucosa, were found to aggravate pre-existing ulcers.[9] Diclofenac has been shown to cause dose-dependent gastric damage in rats.[10] Ibuprofen administration in rats resulted in a dose-dependent increase in both upper and lower gastrointestinal permeability.[11]
Table 2: Comparative Gastrointestinal Safety of NSAIDs in Rat Models
| Drug | Key Preclinical Findings | Reference |
| Loxoprofen | Enhances intestinal barrier function in vitro at low concentrations.[1][8] Fluoro-loxoprofen derivative shows less ulcerogenic potential.[3] | [1][3][8] |
| Diclofenac | Dose-dependently damages the stomach.[10] Repeated administration causes extensive small intestinal damage.[10] | [10] |
| Celecoxib | Does not produce lesions in healthy GI mucosa but aggravates existing ulcers.[9][12] | [9][12] |
| Ibuprofen | Dose-dependent increase in upper and lower GI permeability.[11] | [11] |
Cardiovascular Safety
Cardiovascular toxicity is another critical aspect of NSAID safety evaluation.[13] Preclinical cardiovascular safety assessment involves a range of in vitro and in vivo models.[13]
A study in apoE−/− mice, a model for atherosclerosis, found that loxoprofen sodium, a non-selective NSAID, reduces atherosclerotic lesion formation through an anti-inflammatory effect, suggesting a potentially favorable cardiovascular profile.[14][15] In contrast, clinical data suggests that oral diclofenac is associated with a higher cardiovascular risk compared to other traditional NSAIDs.[16][17] Preclinical studies on an amorphous formulation of celecoxib did not raise central nervous system or gastrointestinal safety concerns, but did indicate a potential arrhythmogenic risk at high doses.[18]
Table 3: Comparative Cardiovascular Safety of NSAIDs in Animal Models
| Drug | Key Preclinical Findings | Reference |
| Loxoprofen | Reduces atherosclerotic lesion formation in apoE−/− mice.[14][15] | [14][15] |
| Diclofenac | Associated with increased cardiovascular risk in clinical settings.[16][17] Preclinical data on direct cardiotoxicity is complex.[19] | [16][17][19] |
| Celecoxib | Amorphous formulation showed potential for QT interval prolongation at high doses in rodents.[18] | [18] |
| Ibuprofen | Preclinical data on cardiovascular safety is less defined compared to GI effects. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of NSAIDs.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Drug Administration: The test compound (e.g., this compound patch applied to a shaved area) or reference NSAID is administered at a specified time before or after the carrageenan injection. The vehicle is administered to the control group.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Gastrointestinal Ulceration Model in Rats
-
Animals: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Drug Administration: The test NSAID is administered orally or subcutaneously at different doses.
-
Evaluation of Gastric Lesions: After a specific period (e.g., 4-6 hours), the animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for ulcers. The severity of the lesions can be scored based on their number and size.
-
Evaluation of Intestinal Lesions: For intestinal damage assessment, the small intestine is examined for macroscopic lesions.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of NSAIDs.
Caption: Carrageenan-induced paw edema experimental workflow.
Conclusion
The available preclinical data suggests that Loxoprofen possesses anti-inflammatory efficacy comparable to other commonly used NSAIDs like Diclofenac, Celecoxib, and Ibuprofen. Notably, Loxoprofen and its derivatives may offer a more favorable gastrointestinal safety profile. The transdermal delivery system of this compound is designed to minimize systemic exposure and potentially further improve its safety, particularly concerning GI and cardiovascular adverse events. However, to definitively establish the reproducibility and comparative efficacy and safety of this compound, direct head-to-head preclinical studies in standardized models are warranted. This guide provides a framework for interpreting the existing data and highlights the key parameters for consideration in the ongoing development and evaluation of this novel NSAID formulation.
References
- 1. Loxoprofen enhances intestinal barrier function via generation of its active metabolite by carbonyl reductase 1 in differentiated Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antinociception by fluoro-loxoprofen, a novel non-steroidal anti-inflammatory drug with less ulcerogenic effects, in rat models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. nwpii.com [nwpii.com]
- 8. researchgate.net [researchgate.net]
- 9. Gastrointestinal damage induced by celecoxib and rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal safety and anti-inflammatory effects of a hydrogen sulfide-releasing diclofenac derivative in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Celecoxib-induced gastrointestinal, liver and brain lesions in rats, counteraction by BPC 157 or L-arginine, aggravation by L-NAME - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loxoprofen Sodium, a Non-Selective NSAID, Reduces Atherosclerosis in Mice by Reducing Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diclofenac use and cardiovascular risks: series of nationwide cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clinician.nejm.org [clinician.nejm.org]
- 18. Preclinical safety pharmacological studies on the amorphous formulation of celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of Diclofenac Sodium on Tilmicosin-Induced Acute Cardiotoxicity in Rats (Tilmicosin and Diclofenac Cardiotoxicity) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Loxoprofenol-SRS
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Loxoprofenol-SRS, a potent intravenous non-steroidal anti-inflammatory drug (NSAID) used in research settings.[1] Adherence to these guidelines is critical for maintaining a safe laboratory environment and minimizing environmental impact.
Hazard Profile and Safety Considerations
While one Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is designated as a "Water hazard class 1," signifying it is slightly hazardous to aquatic environments.[2] Another SDS for the related compound, Loxoprofen Sodium Salt Dihydrate, classifies it as "Toxic if swallowed."[3][4] Given this information, a cautious approach to disposal is warranted.
Key Safety Precautions:
-
Always handle this compound in accordance with standard laboratory safety protocols.
-
Avoid discharge of the compound into soil or aquatic environments.[2]
-
Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) regulations, specifically Subpart P, prohibit the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5][6]
Quantitative Hazard Data Summary:
| Hazard Classification | Rating | Source |
| This compound (Cayman Chemical SDS) | ||
| NFPA Health Rating | 0 | [2] |
| NFPA Fire Rating | 0 | [2] |
| NFPA Reactivity Rating | 0 | [2] |
| HMIS Health Rating | 0 | [2] |
| HMIS Fire Rating | 0 | [2] |
| HMIS Reactivity Rating | 0 | [2] |
| Water Hazard Class | 1 (Slightly hazardous) | [2] |
| Loxoprofen Sodium Salt Dihydrate (TCI SDS) | ||
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | [4] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if your this compound waste is considered hazardous according to local, state, and federal regulations. Given the conflicting SDS data, it is prudent to manage it as a chemical waste stream.
-
Segregate the Waste: Do not mix this compound waste with non-hazardous laboratory trash or biological waste. Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and compatible waste container.
2. Waste Containment and Labeling:
-
Select an Appropriate Container: Use a chemically resistant, leak-proof container with a secure lid. The container must be in good condition and compatible with this compound.
-
Properly Label the Container: The label should be clear, legible, and securely affixed to the container. Include the following information:
-
The words "Hazardous Waste" or "Chemical Waste"
-
The full chemical name: "this compound"
-
The concentration of the waste, if applicable.
-
The name of the Principal Investigator and the laboratory room number.
-
The type of hazard (e.g., "Toxic," "Caution: Handle with Care").
-
The date of accumulation.
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent spills or leaks from spreading.
4. Final Disposal:
-
Engage a Licensed Waste Management Contractor: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. These contractors are equipped to handle and transport chemical waste in compliance with all regulatory requirements.
-
Documentation: Maintain a record of the waste disposal, including the date of pickup and the name of the disposal company, as part of your laboratory's safety records.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistical Information for Handling Loxoprofenol-SRS
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Loxoprofenol-SRS. The following procedures are designed to ensure a safe laboratory environment and proper management of the substance from reception to disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against potential skin contact. Gloves should be inspected before use and changed regularly.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes | Protects feet from potential spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure safety and maintain the integrity of the research. The following workflow outlines the key steps from receiving the compound to its final disposal.
Experimental Protocols
a. Preparation of this compound Stock Solution
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, Ethanol), calibrated analytical balance, volumetric flasks, pipettes, and vortex mixer.
-
Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Tare the analytical balance with a weigh boat.
-
Carefully weigh the desired amount of this compound powder.
-
Record the exact weight.
-
Transfer the powder to a volumetric flask.
-
Add a portion of the solvent to the flask and vortex until the powder is completely dissolved.
-
Add the remaining solvent to reach the final desired volume.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
b. Spill Response
In the event of a spill, follow these steps:
-
Alert personnel in the immediate area.
-
Isolate the area to prevent further contamination.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or absorbent pads).
-
Collect the absorbed material into a designated waste container.
-
Clean the spill area with a suitable detergent and water.
-
Dispose of all contaminated materials as non-hazardous waste.
Disposal Plan
This compound is classified as slightly hazardous for water (Water hazard class 1).[1] Therefore, disposal should be managed to prevent large quantities from entering ground water, water courses, or sewage systems.[1]
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated solid waste container to be disposed of as non-hazardous laboratory waste. |
| Aqueous Solutions | Small quantities of dilute aqueous solutions may be flushed down the drain with copious amounts of water, in accordance with institutional guidelines. |
| Solutions in Organic Solvents | Collect in a designated solvent waste container for proper chemical waste disposal. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
